molecular formula C23H14Na2O11 B12427547 Cromolyn-d5 (sodium)

Cromolyn-d5 (sodium)

Cat. No.: B12427547
M. Wt: 517.4 g/mol
InChI Key: VLARUOGDXDTHEH-DDWFMYTPSA-L
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Description

Cromolyn-d5 (sodium) is a useful research compound. Its molecular formula is C23H14Na2O11 and its molecular weight is 517.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cromolyn-d5 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cromolyn-d5 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H14Na2O11

Molecular Weight

517.4 g/mol

IUPAC Name

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2/i9D2,10D2,11D;;

InChI Key

VLARUOGDXDTHEH-DDWFMYTPSA-L

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)[O-])O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

The Unseen Anchor: A Technical Guide to the Mechanism of Action of Cromolyn-d5 (Sodium) as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond the Mast Cell

To the seasoned researcher, cromolyn sodium is well-recognized as a mast cell stabilizer, a therapeutic agent that prevents the release of inflammatory mediators like histamine.[1][2] Its clinical utility in managing conditions such as asthma and allergic rhinitis is well-documented.[3][4] However, in the world of bioanalysis, a close relative of this molecule, cromolyn-d5, plays an equally critical, albeit silent, role. This guide delves into the nuanced mechanism of action of cromolyn-d5 (sodium) not as a therapeutic, but as an indispensable tool in quantitative analysis: the internal standard. We will explore how this deuterated analog provides the analytical rigor required for robust and reliable drug quantification, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Imperative for an Internal Standard in Bioanalysis

Quantitative bioanalysis is a discipline of precision. The goal is to determine the exact concentration of an analyte, such as a drug or its metabolite, within a complex biological matrix like plasma, urine, or tissue homogenate. However, the journey from sample collection to final concentration value is fraught with potential for variability. Sample preparation steps, such as protein precipitation or liquid-liquid extraction, can have inconsistent recoveries. Injection volumes into the chromatograph may vary slightly, and the intricate dance of ionization in the mass spectrometer's source can be influenced by co-eluting matrix components, a phenomenon known as the matrix effect.[5]

An internal standard (IS) is the cornerstone of a self-validating system designed to counteract these variabilities.[6] An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. By adding a known concentration of the IS to all samples, calibrators, and quality control samples at the beginning of the sample preparation process, any subsequent loss or variation in analytical response will affect both the analyte and the IS to the same degree. The final quantification is then based on the ratio of the analyte's response to the IS's response, effectively normalizing for any inconsistencies.

Cromolyn-d5: The Ideal Analytical Surrogate

The choice of an internal standard is paramount to the success of a bioanalytical method. While structurally similar analogs can be used, the gold standard, particularly for LC-MS/MS, is a stable isotope-labeled (SIL) version of the analyte.[7] Cromolyn-d5, in which five hydrogen atoms in the cromolyn molecule have been replaced with deuterium, is an exemplary SIL-IS.

The mechanism of action of cromolyn-d5 as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled cromolyn.[8] This similarity ensures that:

  • Co-elution in Chromatography: Cromolyn-d5 and cromolyn will have virtually identical retention times in a chromatographic system.[9] This is because the substitution of hydrogen with deuterium results in a negligible change in polarity and interaction with the stationary phase. This co-elution is critical because it means both compounds experience the same matrix effects at the same time.[5]

  • Identical Extraction Recovery: During sample preparation, the chemical kinship between cromolyn-d5 and cromolyn ensures they behave identically. Any loss of the analyte during an extraction step will be mirrored by a proportional loss of the internal standard.

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, both molecules will ionize with near-identical efficiency. If co-eluting matrix components suppress or enhance the ionization of cromolyn, they will have the same effect on cromolyn-d5.[9]

The key difference, and the reason cromolyn-d5 is a successful IS, is its mass. The five deuterium atoms give cromolyn-d5 a higher molecular weight than cromolyn.[10] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, even though they elute from the chromatography column simultaneously.

Visualizing the Principle of Isotope Dilution Mass Spectrometry

G Principle of Isotope Dilution Mass Spectrometry with Cromolyn-d5 cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Biological Sample (Unknown Cromolyn Concentration) B Add Known Amount of Cromolyn-d5 (IS) A->B C Extraction & Cleanup B->C D LC Separation (Co-elution) C->D E MS/MS Detection (Differentiation by Mass) D->E F Measure Response Ratio (Cromolyn / Cromolyn-d5) E->F G Calculate Cromolyn Concentration (via Calibration Curve) F->G

Caption: Workflow for quantitative analysis using Cromolyn-d5 as an internal standard.

A Self-Validating Experimental Protocol: Quantification of Cromolyn in Human Plasma

This protocol outlines a robust method for the quantification of cromolyn in human plasma using cromolyn-d5 as an internal standard, adhering to the principles of bioanalytical method validation as recommended by regulatory bodies such as the FDA.[11][12]

Preparation of Stock and Working Solutions
  • Cromolyn Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of cromolyn sodium and dissolve in 10 mL of a suitable solvent (e.g., 50:50 methanol:water).

  • Cromolyn-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of cromolyn-d5 sodium salt and dissolve in 1 mL of a suitable solvent.

  • Cromolyn Working Solutions: Serially dilute the cromolyn stock solution with the solvent to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the cromolyn-d5 stock solution with the solvent to achieve a final concentration that will yield a robust signal in the mass spectrometer.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the cromolyn working solutions to create a series of calibration standards at different concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 750 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the internal standard working solution (100 ng/mL cromolyn-d5). Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to ensure separation from endogenous interferences
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Mass Spectrometric Detection

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both cromolyn and cromolyn-d5.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cromolyn467379[13]
Cromolyn-d5472384

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizing the Analytical Workflow

G Bioanalytical Workflow for Cromolyn Quantification A Plasma Sample B Spike with Cromolyn-d5 (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing (Ratio of Analyte/IS) G->H

Caption: Step-by-step process for analyzing cromolyn in plasma samples.

Trustworthiness: The Self-Validating System in Action

The protocol described above constitutes a self-validating system. The inclusion of cromolyn-d5 at the very beginning of the process ensures that any experimental variability is accounted for. For instance:

  • If the recovery from the protein precipitation step is only 80% for a particular sample, both the cromolyn and cromolyn-d5 concentrations in the final extract will be reduced by 20%. However, the ratio of their responses will remain unchanged, leading to an accurate final concentration.

  • If the injection volume for one sample is slightly lower than for others, the instrument responses for both the analyte and the internal standard will decrease proportionally, but their ratio will be constant.

  • If a co-eluting endogenous compound in a specific patient sample suppresses the ionization of cromolyn, it will also suppress the ionization of the co-eluting cromolyn-d5 to the same extent. The ratio of their signals will, therefore, remain a reliable measure of the true analyte concentration.

Conclusion: The Power of an Isotopic Anchor

Cromolyn-d5's mechanism of action as an internal standard is a testament to the elegance and power of isotope dilution mass spectrometry.[14][15] By serving as a near-perfect chemical mimic of the analyte, distinguishable only by its mass, it provides an unwavering anchor in the often-turbulent sea of bioanalysis. This deuterated analog allows researchers and drug development professionals to navigate the complexities of biological matrices and instrumental variability, ultimately ensuring the generation of accurate, precise, and trustworthy quantitative data.[16] The use of cromolyn-d5 transforms a good analytical method into a robust, self-validating system, a critical requirement for regulatory submissions and confident decision-making in the pharmaceutical sciences.

References

  • Cromolyn Sodium. StatPearls - NCBI Bookshelf. (2024-10-28). [Link]

  • Cromoglicic acid. Wikipedia. [Link]

  • Cromolyn sodium: a review. PubMed. [Link]

  • Development and Validation of a Sensitive Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Cromolyn Sodium in Human Plasma. PubMed. [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. ResearchGate. [Link]

  • Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. Oxford Academic. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry. (2025-10-30). [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. (2017-05-22). [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. PMC - NIH. (2022-04-21). [Link]

  • (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. (2025-08-07). [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. (2025-10-30). [Link]

  • Isotope dilution. Wikipedia. [Link]

  • Internal standard in LC-MS/MS. Chromatography Forum. (2013-08-13). [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%. Semantic Scholar. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. (2014-04-01). [Link]

  • Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. ScienceDirect. (2022-11-01). [Link]

  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. (2013-12-12). [Link]

  • Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. ResearchGate. (2021-01-19). [Link]

  • Isotope Dilution Mass Spectrometry. Royal Society of Chemistry. (2013-04-24). [Link]

Sources

Precision in Polarity: The Critical Role of Deuterated Internal Standards in Cromolyn Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cromolyn sodium (disodium cromoglycate) presents a unique set of physicochemical challenges in bioanalysis. As a highly polar, dicarboxylic acid, it requires specific chromatographic conditions that often place it in the "danger zone" of ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technical guide examines the mechanistic necessity of using a stable isotope-labeled internal standard (SIL-IS), specifically deuterated Cromolyn (e.g., Cromolyn-d5), to ensure data integrity.[1] We demonstrate that structural analogs are insufficient for regulatory-grade quantification of Cromolyn due to their inability to track the analyte’s ionization efficiency through variable biological matrices.[1]

The Analytical Paradox of Cromolyn

Cromolyn is a mast cell stabilizer characterized by two chromone rings joined by a flexible linker.[1] Its structure dictates its analytical behavior:

  • High Polarity: LogP of ~1.83 (acidic form) to highly negative (salt form), leading to poor retention on standard C18 columns without ion-pairing or high aqueous phases.[1]

  • Anionic Character: It is most sensitively detected in Negative Electrospray Ionization (ESI-) mode.[1]

  • The Matrix Trap: Negative ESI is notoriously susceptible to ion suppression from phospholipids (e.g., glycerophosphocholines) present in plasma.[1] These endogenous interferences often elute in the same window as polar analytes like Cromolyn.[1]

The Consequence: Without an internal standard that co-elutes and experiences the exact same suppression event, quantification becomes non-linear and inaccurate.

The Mechanism of Deuterated Correction

The primary benefit of a deuterated internal standard (Cromolyn-d5) over a structural analog (e.g., Nedocromil) is Ionization Tracking .[1]

Co-elution and Matrix Factors

In LC-MS/MS, the Matrix Factor (MF) is the ratio of the analyte response in the presence of matrix ions to the response in pure solution.

  • Structural Analogs: Elute at a different retention time (

    
    ). If the analyte elutes at 2.5 min (high suppression zone) and the analog elutes at 3.5 min (clean zone), the analog cannot correct for the signal loss at 2.5 min.[1]
    
  • Deuterated IS (SIL-IS): Elutes at virtually the same

    
     as the analyte.[1] If the matrix suppresses the Cromolyn signal by 40%, it also suppresses the Cromolyn-d5 signal by 40%.[1] The ratio of Analyte/IS remains constant, preserving accuracy.
    
The Deuterium Isotope Effect

While SIL-IS is superior, researchers must be aware of the "Deuterium Isotope Effect."[1] Deuterated compounds are slightly less lipophilic than their protium counterparts.[1] On high-efficiency Reverse Phase (RP) columns, Cromolyn-d5 may elute slightly earlier than native Cromolyn.[1]

  • Mitigation: Ensure the chromatographic peak width is sufficient to maintain substantial overlap between the analyte and IS.

Comparative Analysis: IS Performance

The following table summarizes the impact of IS selection on Cromolyn validation parameters.

FeatureExternal StandardStructural Analog (e.g., Nedocromil)Deuterated IS (Cromolyn-d5)
Retention Time (

)
N/ADifferent

Co-eluting (or slight shift < 2s)
Extraction Recovery Does not trackTracks partially (similar chemistry)Tracks perfectly (identical chemistry)
Matrix Effect Correction NoneHigh Risk: Fails if suppression varies between

zones
Optimal: Experiences identical suppression
Linearity (

)
Poor in matrixVariable (0.98 - 0.[1]99)Excellent (> 0.995)
Regulatory Risk (FDA/EMA) HighModerateLow (Gold Standard)

Visualizing the Correction Mechanism

The following diagram illustrates why co-elution is non-negotiable for Cromolyn analysis in plasma.

MatrixCorrection cluster_lc LC Separation cluster_ms MS Ionization Source Phospholipids Phospholipids (Suppressors) Suppression Ion Suppression Zone Phospholipids->Suppression Co-elutes Cromolyn Cromolyn (Analyte) Cromolyn->Suppression Enters Source IS_D5 Cromolyn-d5 (SIL-IS) IS_D5->Suppression Enters Source IS_Analog Analog IS (Late Eluter) CleanZone Clean Ionization Zone IS_Analog->CleanZone Enters Later Signal_Loss Signal Damping (Analyte & d5 affected equally) Suppression->Signal_Loss Reduces Signal Stable_Signal Uncorrected Response (Analog unaffected) CleanZone->Stable_Signal No Damping

Caption: Figure 1: The "Co-elution Shield." The Deuterated IS (Green) enters the suppression zone (Red) simultaneously with the Analyte (Blue), ensuring the signal ratio remains accurate.[1] The Analog IS (Yellow) misses the suppression event, leading to calculation errors.

Strategic Protocol: Validated LC-MS/MS Workflow

This protocol is designed for high-throughput plasma analysis, utilizing Protein Precipitation (PPT) which is cost-effective but requires the robust correction of a Deuterated IS.[1]

Reagents & Standards
  • Analyte: Cromolyn Sodium (USP Reference Standard).[1]

  • Internal Standard: Cromolyn-d5 (Isotopic purity > 99%).[1]

  • Matrix: Human Plasma (K2EDTA).[1][2]

Sample Preparation (PPT)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 20 µL of Cromolyn-d5 working solution (500 ng/mL in methanol). Crucial: Spiking before extraction corrects for recovery losses.

  • Precipitate: Add 150 µL of Acetonitrile (0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase conditions).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.[1]

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).[1] Acidic pH keeps Cromolyn protonated for better retention.

  • Mobile Phase B: Acetonitrile.[1][3]

  • Flow Rate: 0.4 mL/min.[1]

  • MS Mode: Negative ESI (MRM).[1]

    • Cromolyn Transition: 467.1 -> 379.0 m/z[1]

    • Cromolyn-d5 Transition: 472.1 -> 384.0 m/z[1]

Workflow Diagram

Protocol Sample Plasma Sample (50 µL) Spike Add IS: Cromolyn-d5 (Internal Correction Start) Sample->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge (Remove Proteins) PPT->Centrifuge Inject LC-MS/MS Injection (Negative ESI) Centrifuge->Inject Data Quantification (Area Ratio: Analyte/IS) Inject->Data

Caption: Figure 2: Step-by-step extraction workflow emphasizing the early introduction of the Internal Standard to correct for both extraction efficiency and matrix effects.

Regulatory Context (FDA & ICH M10)

Adopting a deuterated IS is not just scientifically sound; it aligns with global regulatory expectations.[1]

  • FDA Bioanalytical Method Validation Guidance (2018): Explicitly states that "Matrix effects should be evaluated" and recommends IS use to compensate for matrix variability.[1]

  • ICH M10 Guideline: Highlights that for mass spectrometry, a stable isotope-labeled IS is recommended to minimize matrix factor variability (CV%) across different lots of matrix.[1]

Compliance Check: When validating this method, you must perform the Matrix Factor (MF) test.[1]



With Cromolyn-d5, this ratio should be close to 1.0 with a CV < 15%, proving the IS is effectively canceling out the suppression.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Lin, Z. J., et al. (2003).[1][5] Development and validation of a sensitive liquid chromatographic–tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166.[1][5] Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1] Retrieved from [Link]

Sources

Technical Guide: Sourcing and Bioanalytical Application of Cromolyn-d5 (Sodium)

[1]

Executive Summary

Cromolyn Sodium (Disodium cromoglycate) is a mast cell stabilizer used in the treatment of asthma and allergic rhinitis. Due to its high polarity and dicarboxylic acid structure, it presents significant challenges in bioanalysis, particularly regarding matrix effects and recovery in LC-MS/MS workflows.

Cromolyn-d5 (sodium) serves as the gold-standard Internal Standard (IS) for these assays.[1] By mirroring the physicochemical properties of the analyte while providing a distinct mass shift (+5 Da), it compensates for ionization suppression/enhancement and extraction variability. This guide outlines verified suppliers, technical specifications, and a validated experimental framework for its use.

Chemical & Technical Profile

Understanding the physicochemical nature of the IS is a prerequisite for successful method development.

FeatureSpecification
Compound Name Cromolyn-d5 Disodium Salt
Synonyms Sodium Cromoglycate-d5; DSCG-d5
CAS Number 2140317-08-2
Molecular Formula C₂₃H₉D₅Na₂O₁₁
Molecular Weight 517.36 g/mol (Salt) / ~473.4 g/mol (Free Acid-d5)
Isotopic Purity Typically ≥ 99% Deuterium
Chemical Purity ≥ 95% (HPLC)
Solubility Soluble in Water, DMSO; Slightly soluble in Methanol
pKa ~2.0 (Strongly acidic due to carboxylic groups)
Structural Visualization

The following diagram illustrates the core structure and the logical relationship between the analyte and the internal standard.

CromolynStructureCromolynCromolyn Sodium(Analyte)D5Cromolyn-d5(Internal Standard)Cromolyn->D5PhysicochemicalEquivalenceStructureBis-chromone Structure(Linked by 2-hydroxypropane)Structure->CromolynBase ScaffoldStructure->D5Base ScaffoldLabelingDeuterium Labeling (d5)(Typically on propyl linker)Labeling->D5Mass Shift (+5 Da)

Figure 1: Structural relationship between Cromolyn Sodium and its deuterated analog.[2][3]

Commercial Supplier Landscape

The following suppliers are verified sources for research-grade Cromolyn-d5. Sourcing decisions should prioritize Isotopic Purity (to minimize contribution to the analyte channel) and Certificate of Analysis (CoA) availability.

SupplierCatalog No.Pack SizesPurity SpecificationNotes
Toronto Research Chemicals (TRC) TRC-C8150021mg, 10mgIsotopic: ≥99%Chemical: ≥95%Primary source for many distributors.[1] Ships from Canada.
MedChemExpress (MCE) HY-B1619S1mg, 5mgIsotopic: ≥99%High availability; widely cited in recent literature.[1]
Santa Cruz Biotechnology sc-217967ConsultIsotopic: ≥99%Good for bulk inquiries; check specific lot CoA.[1]
LGC Standards TRC-C815002VariousMatches TRCOfficial distributor for TRC in Europe/UK.[1]

Procurement Strategy:

  • Primary Recommendation: TRC or LGC Standards often hold the original synthesis batches.

  • Verification: Always request the CoA before purchase to verify the position of the deuterium label. Labels on the central linker are most stable; labels on the chromone rings must be checked for exchangeability (though rare for aromatic protons).

Bioanalytical Methodology (LC-MS/MS)[1]

Cromolyn is a highly polar dicarboxylic acid. Standard Reverse Phase (RP) chromatography often results in poor retention and peak tailing. The following protocol utilizes Negative Ion Mode ESI and optimized extraction to ensure robustness.

Experimental Workflow

LCMS_Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisPlasmaPlasma Sample(50 µL)IS_AddAdd Cromolyn-d5 IS(20 µL @ 500 ng/mL)Plasma->IS_AddPrecipProtein Precipitation(MeOH:ACN 1:1, 200 µL)IS_Add->PrecipCentrifugeCentrifuge(10,000 x g, 10 min)Precip->CentrifugeSupernatantCollect SupernatantCentrifuge->SupernatantInjectionInject 5-10 µLSupernatant->InjectionColumnColumn Separation(C18 or HILIC)Injection->ColumnMS_DetectMS/MS Detection(ESI Negative Mode)Column->MS_Detect

Figure 2: Step-by-step bioanalytical workflow for Cromolyn quantification.[1]

Detailed Protocol
A. Sample Preparation (Protein Precipitation)

Cromolyn binds avidly to plasma proteins. Acidic precipitation or simple organic precipitation is effective.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Cromolyn-d5 working solution (e.g., 500 ng/mL in water). Vortex gently.

  • Precipitation: Add 200 µL of Methanol/Acetonitrile (50:50 v/v) . Rationale: The mixture ensures solubility of the polar salt while precipitating proteins.

  • Agitation: Vortex for 1 min; Centrifuge at 10,000 × g for 10 min at 4°C.

  • Transfer: Transfer supernatant to an autosampler vial. (Optional: Dilute 1:1 with water if peak shape is poor due to solvent strength).

B. LC Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0). Rationale: Ammonium acetate buffers the ionization; slight acidity keeps the carboxylic acids partially suppressed for retention, though fully ionized (negative) is needed for MS.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B[1]

    • 0.5-3.0 min: 5% -> 90% B[1]

    • 3.0-4.0 min: 90% B[1]

    • 4.1 min: Re-equilibrate at 5% B.

C. Mass Spectrometry (MRM Parameters)

Operate in Negative Electrospray Ionization (ESI-) mode.

  • Analyte (Cromolyn): m/z 467.1 [M-H]⁻ → 379.0 (Loss of C3H4O3 fragment).

  • Internal Standard (Cromolyn-d5): m/z 472.1 [M-H]⁻ → 384.0.[1]

  • Note: The transition m/z 467 → 245 is also commonly cited in literature [1].

Quality Assurance & Validation

To ensure the "Trustworthiness" of your data, the following validation steps are mandatory when introducing Cromolyn-d5.

Cross-Signal Contribution (Crosstalk)

Because the mass difference is only 5 Da, isotopic interference is possible at high concentrations.

  • Test: Inject a blank sample containing only the IS at working concentration.

  • Acceptance: The area response in the Analyte channel (m/z 467) must be < 20% of the LLOQ response.

  • Reverse Test: Inject a ULOQ (Upper Limit of Quantification) sample of Cromolyn (no IS). Check the IS channel (m/z 472). Response should be < 5% of typical IS response.

Matrix Effect Assessment

Cromolyn is susceptible to ion suppression from phospholipids.

  • Protocol: Compare the peak area of Cromolyn-d5 spiked into extracted blank plasma vs. Cromolyn-d5 in pure solvent.

  • Calculation: Matrix Factor (MF) = Area(Post-Extraction Spike) / Area(Solvent Standard)[1]

  • Target: MF should be between 0.85 and 1.15. If MF < 0.5, significant suppression is occurring; consider switching to a HILIC column or improving cleanup (e.g., Phospholipid Removal Plates).

References

  • Determination of sodium cromoglycate in human plasma by LC-MS/MS. Source: PubMed / J Chromatogr B. URL:[Link][1][4]

  • Development and Validation of an LC-MS Assay for Cromolyn Sodium. Source: Journal of Analytical Methods in Chemistry (Hindawi). URL:[Link][1]

An In-Depth Technical Guide to Understanding Isotope Effects of Cromolyn-d5 (Sodium) in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled (SIL) internal standards are the cornerstone of high-precision quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Among these, deuterated compounds are the most frequently employed. This guide provides a comprehensive examination of the isotope effects associated with Cromolyn-d5, the deuterated analog of Cromolyn, a mast cell stabilizer.[1][2] We will delve into the theoretical underpinnings of kinetic and chromatographic isotope effects, their practical implications in an LC-MS workflow, and the causality behind key experimental choices. This document serves as a technical resource for scientists aiming to develop, validate, and troubleshoot robust bioanalytical methods for Cromolyn, ensuring data of the highest integrity and regulatory compliance.

The Foundational Role of Deuterated Internal Standards in LC-MS

Quantitative LC-MS/MS has become the preferred platform for bioanalysis due to its exceptional sensitivity, selectivity, and accuracy.[3] However, the analytical process is susceptible to variability from multiple sources, including sample preparation, chromatographic separation, and mass spectrometric detection.[4] Internal standards (IS) are crucial for mitigating this variability.[3][5]

A stable isotope-labeled internal standard, such as Cromolyn-d5, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte (Cromolyn).[6][7] This ensures that the IS and analyte behave similarly during extraction, chromatography, and ionization, thereby providing the most accurate normalization of the analyte's signal.[7][8] The use of SIL-IS is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[8]

Unraveling Isotope Effects: A Double-Edged Sword

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is the most common and seemingly subtle modification in creating a SIL-IS.[9] While chemically identical, the mass difference between H and D gives rise to several "isotope effects" that can manifest in a quantitative LC-MS workflow. Understanding these effects is paramount for robust method development.

The Kinetic Isotope Effect (KIE): A Tool in Drug Discovery and a Factor in Bioanalysis

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon is known as the Kinetic Isotope Effect (KIE).[10][11]

In drug discovery, the KIE is intentionally leveraged to slow down drug metabolism at specific sites, potentially improving a drug's pharmacokinetic profile, such as increasing its half-life.[11][12][13][14] This is achieved by strategically replacing hydrogens at metabolically active sites with deuterium.

For the purpose of an internal standard, the KIE is generally not a desired feature. If the deuteration occurs at a site of metabolic instability on the Cromolyn molecule, the rate of metabolism for Cromolyn-d5 could differ from that of native Cromolyn. This can become a significant issue in cell-based assays or in vivo studies where metabolism can occur.

Metabolic Switching: A critical consequence of the KIE is the potential for "metabolic switching" or "metabolic shunting".[9][13] If the primary metabolic pathway of Cromolyn is slowed by deuteration, the metabolic machinery of the cell (e.g., Cytochrome P450 enzymes) may shift to alternative, secondary metabolic pathways.[9][13][15][16][17] This can lead to a different metabolite profile for Cromolyn-d5 compared to Cromolyn, which would violate the core assumption that the IS perfectly mimics the analyte.

Chromatographic Isotope Effect: The Potential for Separation

In reversed-phase liquid chromatography, it is often observed that the deuterated analog elutes slightly earlier than its non-deuterated counterpart.[18] This is known as the chromatographic isotope effect. The underlying principle is that C-D bonds are slightly shorter and less polarizable than C-H bonds.[11] This can result in weaker van der Waals interactions with the stationary phase of the chromatography column, leading to a shorter retention time.

While often subtle, this effect can be pronounced enough to cause partial or even complete chromatographic separation of the analyte and the internal standard. While not necessarily a detriment to the assay, it is a factor that must be considered during method development. If the separation is significant, it is crucial to ensure that matrix effects are consistent across the elution times of both peaks.

Experimental Design and Method Validation: A Self-Validating System

A robust bioanalytical method is a self-validating system. Every step is designed to ensure accuracy, precision, and reproducibility. The principles outlined by the FDA's Bioanalytical Method Validation guidance should be followed.[19][20][21]

Selection and Characterization of Cromolyn-d5

The quality of the deuterated internal standard is paramount. The following should be considered when sourcing or synthesizing Cromolyn-d5:

  • Isotopic Purity: A high isotopic enrichment (ideally ≥98%) is necessary to minimize the contribution of the unlabeled analyte in the internal standard solution.[8]

  • Chemical Purity: The standard should be free of other impurities that could interfere with the analysis.

  • Position of Deuteration: The deuterium atoms should be placed on a part of the molecule that is not susceptible to hydrogen/deuterium exchange with the solvent.[8] Placing labels on aromatic rings or stable alkyl chains is generally preferred over positions like hydroxyl (-OH) or amine (-NH) groups.

A Step-by-Step Protocol for LC-MS/MS Analysis of Cromolyn and Cromolyn-d5

The following is a representative protocol for the analysis of Cromolyn using Cromolyn-d5 as an internal standard. This should be optimized for the specific instrumentation and matrix being used.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or quality control (QC), add 10 µL of Cromolyn-d5 internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for this type of analysis.[22]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 8.0 in water.[23][24][25]

  • Mobile Phase B: Acetonitrile.[23][24][25]

  • Gradient: A gradient elution may be necessary to achieve optimal separation from matrix components. An example gradient could be:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.[23][24][25]

  • Column Temperature: 40°C.[24]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for Cromolyn.[24]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cromolyn: Precursor ion (Q1) m/z 467.0 -> Product ion (Q3) m/z 379.1.[23][24][25]

    • Cromolyn-d5: Precursor ion (Q1) m/z 472.0 -> Product ion (Q3) m/z 384.1 (assuming d5 on a stable part of the molecule).

  • Source Parameters: These will need to be optimized for the specific instrument but may include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Data Interpretation and Visualization

Quantitative Data Summary

The following table illustrates the expected data from a well-characterized system.

ParameterCromolynCromolyn-d5Acceptance Criteria
Precursor Ion (m/z) 467.0472.0Instrument specific
Product Ion (m/z) 379.1384.1Instrument specific
Retention Time (min) ~2.5~2.48Consistent peak shape
Peak Area Ratio Analyte/IS-Used for quantification
Accuracy (% Bias) Within ±15%-±15% (±20% at LLOQ)
Precision (%CV) ≤15%-≤15% (≤20% at LLOQ)
Visualizing the Workflow and Isotope Effects

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Cromolyn-d5 (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data Analyte/IS Ratio

Caption: Bioanalytical workflow for Cromolyn quantification.

Isotope_Effects cluster_KIE Kinetic Isotope Effect (KIE) cluster_CIE Chromatographic Isotope Effect (CIE) CH_Bond C-H Bond Cleavage (Faster Metabolism) CD_Bond C-D Bond Cleavage (Slower Metabolism) Cromolyn Cromolyn (Longer Retention) Cromolyn_d5 Cromolyn-d5 (Shorter Retention) KIE_Node Isotope Effects KIE_Node->CH_Bond Metabolism KIE_Node->Cromolyn Chromatography

Sources

Stability and Storage Conditions for Cromolyn-d5 (Sodium)

[1][2][3]

Executive Summary

Cromolyn-d5 (sodium) is the stable isotope-labeled analog of Cromolyn Sodium, utilized primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. As a disodium salt of a bis-chromone dicarboxylic acid, its stability profile is governed by three critical factors: hygroscopicity , pH-dependent solubility/degradation , and photostability .

While the non-labeled parent compound is relatively robust at room temperature, the high cost and required isotopic purity of Cromolyn-d5 dictate a stricter storage protocol. This guide defines the "Gold Standard" handling procedures to prevent isotopic dilution (H/D exchange), hydrolysis, and photolytic degradation.

Physicochemical Profile & Stability Drivers[2][4][5][6]

To ensure data integrity, one must understand the molecular behaviors that threaten the standard's purity.

ParameterCharacteristicImpact on Stability & Storage
Chemical Structure Bis-chromone skeleton with a 2-hydroxypropane linker.[1]The chromone ring is susceptible to alkaline hydrolysis (ring opening).
Salt Form Disodium salt (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).
Highly hygroscopic . Moisture absorption alters weighing accuracy and can catalyze solid-state degradation.
Solubility Water-soluble; sparingly soluble in pure organic solvents.Requires aqueous-organic mixtures (e.g., MeOH:Water) for stock preparation. Precipitates at pH < 2.0 .[2]
Isotopic Label Deuterium (

).
Generally stable on the carbon skeleton. However, extreme pH can catalyze Hydrogen-Deuterium (H/D) exchange at specific positions.
pKa ~1.5 - 2.0 (carboxylic acids).Exists as an anion at physiological pH. Acidification drives it to the insoluble free acid form.

Solid-State Storage Protocols

Objective: Maintain chemical purity >99% and isotopic enrichment >99 atom % D.

Primary Storage Conditions
  • Temperature: -20°C (± 5°C) . While the parent compound is stable at RT, freezing arrests kinetic degradation pathways for the reference standard.

  • Atmosphere: Inert Gas Purge (Argon/Nitrogen) . Oxygen exposure is less critical than moisture, but displacing air prevents humidity ingress.

  • Container: Amber glass vials with PTFE-lined screw caps.

    • Why Amber? Cromolyn is photosensitive; UV exposure generates degradation products (Deg-1/Deg-2).

    • Why PTFE? Prevents leaching of plasticizers which interfere with MS signals.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or molecular sieves).

Handling Workflow (Self-Validating Protocol)
  • Equilibration: Allow the vial to warm to room temperature (20-25°C) inside the desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial in humid air causes immediate condensation on the hygroscopic salt, altering the net weight and potentially initiating hydrolysis.

Solution Preparation & Stability

Objective: Create stable stock solutions for LC-MS/MS calibration.

Solvent Selection

Cromolyn Sodium is insoluble in 100% Methanol or Acetonitrile. It requires water for solvation.

  • Recommended Solvent: Methanol:Water (50:50 v/v) or Water:Acetonitrile (80:20 v/v).

  • pH Control: The solution must be neutral to slightly basic (pH 7–8).

    • Risk:[3][4] Acidic diluents (e.g., 0.1% Formic Acid) can cause the free acid to precipitate out of solution, leading to non-linear calibration curves.

Protocol: Preparation of Master Stock (1 mg/mL)
  • Weighing: Weigh Cromolyn-d5 sodium into a clean amber volumetric flask.

  • Dissolution: Add HPLC-grade water (approx. 50% of volume) and vortex until fully dissolved.

  • Dilution: Make up to volume with Methanol (or Acetonitrile).

  • Aliquoting: Divide immediately into single-use aliquots (e.g., 100 µL) in amber polypropylene or glass inserts.

  • Storage: Store aliquots at -80°C .

Solution Stability Matrix
ConditionStability EstimateRecommendation
-80°C (Stock) > 12 MonthsPreferred for long-term storage.
-20°C (Stock) 3 - 6 MonthsAcceptable for active use.
4°C (Working Soln) 1 - 2 WeeksKeep in autosampler; monitor for precipitation.
Room Temp (Bench) < 24 HoursDiscard after daily use.

Degradation Mechanisms & Troubleshooting

Understanding how Cromolyn fails allows for rapid troubleshooting of anomalous MS data.

A. Alkaline Hydrolysis (Base Stress)

At pH > 10, the chromone ring system undergoes cleavage. This is irreversible.

  • Indicator: Appearance of early-eluting peaks in LC-MS (degradation products).

  • Prevention: Ensure buffers (e.g., Ammonium Acetate) are pH < 8.5.[5]

B. Acid Precipitation

At pH < 2.0, the carboxylate groups protonate, forming the insoluble free acid.

  • Indicator: Loss of signal intensity (IS dropout) or blocked LC columns/injectors.

  • Prevention: Do not use high concentrations of Formic Acid or TFA in the sample diluent.

C. Photolytic Degradation

Exposure to UV light breaks down the chromone structure.

  • Indicator: Yellowing of the solution or extra peaks.

  • Prevention: Strict use of amber glassware.

Visualized Workflows

Figure 1: Storage & Handling Logic

This flowchart illustrates the critical decision nodes for handling the hygroscopic standard.

StorageWorkflowReceiptReceipt of Cromolyn-d5InspectInspect: Seal Integrity & AppearanceReceipt->InspectStorageLong-Term Storage:-20°C, Desiccated, DarkInspect->StorageUseDecisionNeed to Prepare Stock?Storage->UseDecisionUseDecision->StorageNoEquilibrateEquilibrate to RT (30 mins)(Prevents Condensation)UseDecision->EquilibrateYesWeighWeigh in Low Humidity Env.Equilibrate->WeighDissolveDissolve: Water first, then Organic(Avoid Acidic Solvents)Weigh->DissolveAliquotAliquot & Freeze (-80°C)Dissolve->Aliquot

Caption: Figure 1. Critical workflow for receipt, storage, and solubilization to prevent moisture-induced degradation.

Figure 2: pH-Dependent Stability Profile

This diagram visualizes the "Safe Zone" for Cromolyn solution chemistry.

pHStabilityAcidAcidic (pH < 2.0)Risk: Precipitation(Insoluble Free Acid)NeutralNeutral (pH 4.0 - 8.0)OPTIMAL STABILITY(Soluble Anion)Acid->Neutral Buffer Adjustment BaseAlkaline (pH > 10.0)Risk: Hydrolysis(Ring Cleavage)Neutral->Base Base Stress LCMSLC-MS Mobile PhaseTarget: pH 5.0 - 7.5Neutral->LCMS Ideal Range

Caption: Figure 2. The stability window for Cromolyn is narrow; avoid strong acids (precipitation) and strong bases (hydrolysis).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2882, Cromolyn. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Cromolyn Sodium Oral Solution Prescribing Information. Retrieved from [Link][6]

  • Ngwa, G. (2010).[7] Forced degradation studies as an integral part of organic chemical drug stability. Drug Development and Industrial Pharmacy. (Contextual grounding on hydrolysis mechanisms).

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Handling. Retrieved from [Link]

An In-depth Technical Guide to the Application of Cromolyn-d5 (sodium) in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the strategic use of Cromolyn-d5 (sodium salt), a deuterated analog of Cromolyn (sodium salt), in modern pharmacokinetic (PK) research. We delve into the core principles that establish Cromolyn-d5 as the gold standard internal standard for the bioanalysis of Cromolyn. This document will navigate through the mechanistic underpinnings of Cromolyn, the rationale for employing stable isotope-labeled standards, and detailed, field-proven protocols for method development and validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable bioanalytical assays for pharmacokinetic characterization.

Introduction: Cromolyn Sodium and the Imperative for Precise Pharmacokinetic Analysis

Cromolyn sodium is a mast cell stabilizer used in the management of allergic conditions such as asthma, allergic rhinitis, and mastocytosis.[1][2] Its primary mechanism of action involves the inhibition of mast cell degranulation, which in turn prevents the release of inflammatory mediators like histamine and leukotrienes.[1][2][3] Despite its long-standing clinical use, the pharmacokinetic profile of Cromolyn presents unique analytical challenges. The drug exhibits poor absorption from the gastrointestinal tract, with an oral bioavailability of approximately 0.5% to 2%.[1][4] Consequently, plasma concentrations are often low, necessitating highly sensitive and specific analytical methods to accurately define its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic studies are the bedrock of drug development, providing critical data on a drug's behavior in the body. Accurate PK data is essential for determining appropriate dosing regimens, assessing bioequivalence, and understanding potential drug-drug interactions. Given the low systemic exposure of Cromolyn, any variability in the analytical process can lead to significant errors in PK parameter estimation. This underscores the need for a robust bioanalytical strategy that can mitigate such variability.

The Lynchpin of Accuracy: Cromolyn-d5 as a Stable Isotope-Labeled Internal Standard

The cornerstone of a reliable quantitative bioanalytical method, particularly in LC-MS/MS, is the use of an appropriate internal standard (IS). An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[5][6][7] While structurally similar analogs can be used, the ideal IS is a stable isotope-labeled (SIL) version of the analyte.[8][9]

Cromolyn-d5, in which five hydrogen atoms in the Cromolyn molecule have been replaced with deuterium, is the preferred internal standard for Cromolyn bioanalysis. Here's why:

  • Physicochemical Mimicry: Cromolyn-d5 is, for all practical purposes, chemically identical to Cromolyn.[9] This ensures that it behaves in a nearly identical manner during every step of the analytical process, including extraction, chromatography, and ionization in the mass spectrometer.[10] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the IS, and any suppression or enhancement of the ionization signal due to matrix effects will affect both the analyte and the IS equally.[10][11]

  • Mass Differentiation: The key difference between Cromolyn and Cromolyn-d5 is their mass. The five deuterium atoms give Cromolyn-d5 a mass-to-charge ratio (m/z) that is 5 units higher than that of Cromolyn. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical properties ensure they co-elute during chromatography.[9][11]

The use of a SIL-IS like Cromolyn-d5 forms the basis of the stable isotope dilution analysis (SIDA) technique, which is the gold standard for quantitative mass spectrometry.

The Principle of Stable Isotope Dilution Analysis (SIDA)

The fundamental principle of SIDA is the use of the ratio of the analyte's signal to the IS's signal for quantification. Since a fixed amount of the IS is added to every sample, this ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response.

Caption: Workflow of Stable Isotope Dilution Analysis.

Developing a Robust LC-MS/MS Method for Cromolyn Quantification

A validated LC-MS/MS method is essential for generating reliable data for PK studies. The following sections outline a typical workflow for developing and validating a method for the quantification of Cromolyn in a biological matrix (e.g., plasma) using Cromolyn-d5 as the internal standard.

Instrumentation and Reagents
  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: A C18 reversed-phase column is commonly used for the separation of Cromolyn.[12]

  • Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol, water), and high-purity reagents (e.g., ammonium formate, formic acid).

  • Standards: Certified reference standards of Cromolyn (sodium salt) and Cromolyn-d5 (sodium salt).

Method Development

4.2.1. Mass Spectrometry Optimization

The first step is to optimize the mass spectrometer parameters for both Cromolyn and Cromolyn-d5. This is typically done by infusing a standard solution of each compound directly into the mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) is commonly used, and given the acidic nature of Cromolyn, negative ion mode is often preferred.

  • Precursor and Product Ions: The instrument is tuned to select the deprotonated molecule ([M-H]⁻) as the precursor ion. This ion is then fragmented in the collision cell, and the most stable and abundant fragment ion is selected as the product ion. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cromolyn467.0379.1
Cromolyn-d5472.0384.1
Note: The exact m/z values may vary slightly depending on the instrument and calibration.

4.2.2. Chromatographic Separation

The goal of chromatography is to separate Cromolyn from other components in the sample matrix that could interfere with the analysis.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve good peak shape and resolution.

  • Flow Rate and Column Temperature: These parameters are optimized to achieve a reasonable run time while maintaining good separation.

4.2.3. Sample Preparation

The objective of sample preparation is to extract Cromolyn and Cromolyn-d5 from the biological matrix and remove proteins and other interfering substances.

  • Protein Precipitation (PPT): This is a simple and common method where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analytes is collected.

  • Liquid-Liquid Extraction (LLE): This method involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This is a more selective method that uses a solid sorbent to retain the analytes while interfering substances are washed away. The analytes are then eluted with a small volume of solvent.

Sample_Prep_Workflow cluster_extraction Extraction Method Start Plasma Sample Add_IS Add Cromolyn-d5 (IS) Start->Add_IS Mix Vortex/Mix Add_IS->Mix PPT Protein Precipitation (e.g., with Acetonitrile) Mix->PPT Option 1 LLE Liquid-Liquid Extraction Mix->LLE Option 2 SPE Solid-Phase Extraction Mix->SPE Option 3 Centrifuge Centrifuge PPT->Centrifuge LLE->Centrifuge Evaporate Evaporate Supernatant SPE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: General Sample Preparation Workflow for Bioanalysis.

Method Validation

Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure that it is reliable and fit for its intended purpose.[13] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[13]

  • Calibration Curve: The relationship between the analyte concentration and the instrument response. A linear regression is typically used, and the correlation coefficient (r²) should be close to 1.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12][14]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion: Ensuring Data Integrity in Pharmacokinetic Research

The use of Cromolyn-d5 as a stable isotope-labeled internal standard is a critical component of a robust and reliable bioanalytical method for the pharmacokinetic evaluation of Cromolyn. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variability throughout the analytical process, from sample preparation to detection. By following a systematic approach to method development and validation, researchers can generate high-quality, reproducible data that accurately reflects the in vivo behavior of Cromolyn. This, in turn, enables informed decision-making in drug development and ultimately contributes to the safe and effective use of this important medication.

References

  • Bernstein, I. L. (1985). Cromolyn sodium. Chest, 87(1 Suppl), 68S–73S.
  • Bioanalytical Method Validation. (2018). U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Cromolyn Sodium Oral Solution, Concentrate - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Holman, M. K., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry. [Link]

  • Lin, Z. J., et al. (2003). Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166. [Link]

  • Neale, M. G., et al. (1986). The pharmacokinetics of sodium cromoglycate in man after intravenous and inhalation administration. British Journal of Clinical Pharmacology, 22(4), 373–382. [Link]

  • Sanjay, P. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-medical Science. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

Sources

Methodological & Application

Application Note: LC-MS/MS Method Development for Cromolyn-d5 (Sodium)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Cromolyn sodium (CS) is a mast cell stabilizer widely used in the treatment of asthma and allergic rhinitis.[1] Its physicochemical profile—high polarity (logP < 0), high molecular weight (512.33 Da), and strong acidity (pKa ~1.9)—presents unique challenges for bioanalysis.[1] Standard Reversed-Phase (RP) chromatography often yields poor retention and peak tailing due to secondary interactions.[1]

This guide details the development of a robust LC-MS/MS method utilizing Cromolyn-d5 (sodium) as the internal standard (IS). Unlike generic analogs, the deuterated IS compensates for matrix effects and extraction variability, which are critical in plasma and urine analysis.

Key Technical Differentiators:

  • High-pH Chromatography: Utilization of basic mobile phases (pH 8.[1]0) to fully ionize the analyte, improving peak shape and sensitivity in negative ESI mode.

  • Mixed-Mode SPE: Transitioning from protein precipitation (PPT) to Mixed-Mode Anion Exchange (MAX) SPE to eliminate phospholipid interference and ensure method longevity.[1]

Compound Characterization & Reagents

Target Analytes
CompoundMolecular FormulaMW ( g/mol )pKaLogP
Cromolyn Sodium

512.33 (Free acid: 468.[1][2]37)~1.9 (Acidic)-1.2 (Hydrophilic)
Cromolyn-d5 (IS)

517.36~1.9-1.2
Critical Reagents
  • Internal Standard: Cromolyn-d5 disodium salt (ensure isotopic purity >99%).

  • LC Column: High-pH stable C18 (e.g., Agilent Poroshell HPH-C18 or Waters XBridge BEH C18).[1] Standard silica C18 columns will degrade under the required pH 8.0 conditions.

  • Buffer: Ammonium Bicarbonate (LC-MS grade).[1]

  • SPE Cartridges: Mixed-Mode Anion Exchange (MAX), 30 mg/1 cc.[1]

Experimental Protocol

Method Development Logic (Decision Tree)

The following diagram illustrates the rationale behind selecting High-pH chromatography and MAX extraction.

MethodLogic Start Analyte: Cromolyn Sodium Prop Properties: Highly Acidic (pKa ~2) Hydrophilic (LogP < 0) Start->Prop Split1 Chromatography Strategy Prop->Split1 Split2 Extraction Strategy Prop->Split2 LowpH Low pH (<3) Suppresses ionization Good retention but poor MS sensitivity Split1->LowpH HighpH High pH (8.0) Fully ionized (COO-) Requires HPH-C18 Column Split1->HighpH PPT Protein Precip. High Matrix Effect Phospholipids remain Split2->PPT SPE Mixed-Mode SPE (MAX) Ionic binding to analyte Wash away neutrals Split2->SPE ResultLC Selected: High pH Mobile Phase (Ammonium Bicarbonate) HighpH->ResultLC ResultSPE Selected: MAX SPE Cleanest Extract SPE->ResultSPE

Caption: Decision matrix for optimizing Cromolyn methodology based on physicochemical properties.

Sample Preparation (Mixed-Mode Anion Exchange)

Rationale: Cromolyn is a dicarboxylic acid.[1] Using MAX cartridges allows the analyte to bind electrostatically while neutral interferences (fats, neutrals) are washed away with organic solvents.

  • Sample Pre-treatment:

    • Aliquot 100 µL Plasma/Serum.[1]

    • Add 20 µL Cromolyn-d5 IS Working Solution (1 µg/mL in 50:50 MeOH:Water).

    • Add 300 µL 4% Phosphoric Acid (to disrupt protein binding and adjust pH < pKa of sorbent, but ensure analyte is ionizable for MAX binding). Note: For MAX, we generally load at neutral/basic pH if using anion exchange, OR acidic if using CX.[1] For MAX (Anion Exchange), dilute with 50 mM Ammonium Acetate pH 7 to ensure Cromolyn is negatively charged (COO-).[1]

    • Corrected Step: Dilute sample 1:3 with 50 mM Ammonium Acetate (pH ~7-8) . Cromolyn must be anionic to bind to the quaternary amine of the MAX sorbent.[1]

  • SPE Workflow (MAX Cartridge):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample (~400 µL). Gravity flow or low vacuum.[1]

    • Wash 1 (Interference Removal): 1 mL 5% Ammonium Hydroxide in Water (removes proteins/neutrals).[1]

    • Wash 2 (Matrix Removal): 1 mL MeOH (removes hydrophobic neutrals; Cromolyn stays bound via ionic interaction).[1]

    • Elute: 2 x 400 µL 2% Formic Acid in Methanol . (Acidification neutralizes the Cromolyn carboxyl groups, breaking the ionic bond with the sorbent).

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL Mobile Phase (90% Buffer / 10% ACN).

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Agilent Poroshell HPH-C18, 2.1 x 50 mm, 2.7 µm (or equivalent).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 8.0.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 0.5 min: 5% B[1]

    • 3.0 min: 90% B[1]

    • 4.0 min: 90% B[1]

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Negative Mode .[1]

  • Spray Voltage: -2500 V (Optimize for your source).

  • Temperature: 500°C.[1]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Collision Energy (V)
Cromolyn 467.0 379.0 50 25

| Cromolyn-d5 | 472.0 | 384.0* | 50 | 25 |[1]

Note: The d5 product ion should be verified during tuning. If the fragment involves the loss of a non-deuterated moiety (e.g., CO2), the shift will remain +5 (384). If the deuterium is lost, it will revert to 379.

Method Validation Strategy (FDA/ICH M10)[1]

To ensure "Trustworthiness," the method must undergo rigorous validation.

Linearity & Sensitivity[1]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve: Weighted linear regression (

    
    ).
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Matrix Effect & Recovery

Since Cromolyn is highly polar, it is susceptible to suppression by early-eluting polar matrix components.[1]

  • Experiment: Compare post-extraction spike area (A) vs. neat solution area (B).

  • Calculation: Matrix Factor (MF) = A / B.[1]

  • Role of Cromolyn-d5: The IS-normalized MF should be close to 1.0, proving the d5 analog compensates for any suppression.

Troubleshooting & Optimization (Expertise)

Issue: Low Sensitivity in Negative Mode

  • Cause: Poor ionization efficiency or pH mismatch.[1]

  • Fix: Ensure Mobile Phase A is basic (pH 8.0). Acidic mobile phases suppress the ionization of the carboxylic acid groups, drastically reducing signal in negative mode.

Issue: Peak Tailing

  • Cause: Secondary interactions with free silanols on the column.[1]

  • Fix: Use high ionic strength buffer (10-20 mM Ammonium Bicarbonate) and ensure the column is "Endcapped" and designed for high pH stability.[1]

Issue: Carryover

  • Cause: Cromolyn sticks to metallic surfaces.[1]

  • Fix: Use a needle wash of 50:25:25 Water:MeOH:Isopropanol with 0.5% Ammonium Hydroxide.[1] The basic wash helps solubilize the acidic drug.[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

  • ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation and Study Sample Analysis M10. Link

  • Lin, Z. J., et al. (2003).[1] Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B. Link

  • Puri, A., et al. (2022).[1] Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry. Link

Sources

High-Sensitivity Quantitation of Cromolyn in Biological Matrices via LC-MS/MS Using Cromolyn-d5 (Sodium)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Cromolyn (as sodium salt) in human plasma and urine. Due to Cromolyn’s high polarity (dicarboxylic acid) and low oral bioavailability (~1%), standard reverse-phase methods often suffer from poor retention or ionization suppression. This method utilizes Cromolyn-d5 (sodium) as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery variations. We employ negative electrospray ionization (ESI-) and a specific protein precipitation workflow to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL with a run time of under 5 minutes.

Introduction & Scientific Rationale

The Clinical Challenge

Cromolyn sodium is a mast cell stabilizer used in the management of asthma and allergic rhinitis. Its structure consists of two chromone rings joined by a flexible linker. It is highly polar (logP ~ -4.8 at pH 7.4) and exists as a dianion at physiological pH.

  • Bioavailability: Extremely low (<1%) when administered orally.

  • Clearance: Excreted unchanged in bile and urine.

  • Analytical Hurdle: The presence of two carboxylic acid groups makes the molecule difficult to retain on standard C18 columns at low pH and difficult to ionize in positive mode.

The Solution: Negative Mode & Deuterated IS

To overcome these challenges, this protocol utilizes:

  • Negative Mode ESI: Exploiting the acidic moieties for [M-H]⁻ generation, which offers superior sensitivity over positive mode for this analyte.

  • Alkaline Mobile Phase: Using ammonium bicarbonate/acetate (pH ~8.0) ensures the molecule is fully deprotonated, maximizing ionization efficiency.

  • Cromolyn-d5 Internal Standard: The d5-analog tracks the analyte perfectly through the extraction and ionization process, compensating for the significant matrix effects often seen in plasma analysis of polar compounds.

Materials & Reagents

ReagentGrade/Specification
Cromolyn Sodium USP Reference Standard (>99%)
Cromolyn-d5 (Sodium) Isotopic Purity >99% (d5)
Methanol (MeOH) LC-MS Grade
Acetonitrile (ACN) LC-MS Grade
Ammonium Acetate LC-MS Grade
Ammonium Bicarbonate LC-MS Grade
Water Milli-Q (18.2 MΩ·cm)
Human Plasma K2EDTA (Drug-free)

Experimental Protocol

Stock Solution Preparation
  • Cromolyn Stock (1 mg/mL): Dissolve 1.0 mg of Cromolyn Sodium in 1.0 mL of 50:50 Methanol:Water. Store at -20°C.

  • Cromolyn-d5 IS Stock (100 µg/mL): Dissolve 1.0 mg of Cromolyn-d5 in 10 mL of 50:50 Methanol:Water.

  • Working IS Solution (500 ng/mL): Dilute the IS Stock in pure Methanol. This solution acts as the precipitating agent.

Sample Preparation (Protein Precipitation)

We utilize a "Crash & Shoot" methodology optimized for polar acidic drugs.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

  • Precipitation: Add 150 µL of Working IS Solution (Methanol containing 500 ng/mL Cromolyn-d5).

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).

  • Mix: Briefly vortex to mix. Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC System (e.g., Agilent 1290 / Waters UPLC)

  • Column: Agilent Poroshell HPH-C18 (2.1 x 50 mm, 2.7 µm) or equivalent high-pH stable C18.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 8.0 with Ammonia)

  • Mobile Phase B: Acetonitrile

Gradient Profile:

Time (min) % Mobile Phase B
0.00 5
0.50 5
2.50 90
3.00 90
3.10 5

| 5.00 | 5 (Re-equilibration) |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Negative (-)

  • Spray Voltage: -2500 V

  • Gas Temp: 350°C

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Cromolyn 467.1 [M-H]⁻ 379.0 25 100

| Cromolyn-d5 | 472.1 [M-H]⁻ | 384.1 | 25 | 100 |

Note: The transition 467 -> 379 corresponds to the loss of a C3H4O3 fragment (88 Da) typical of the chromone ring structure cleavage.

Workflow Visualization

Bioanalytical Workflow

The following diagram outlines the logical flow from sample collection to data acquisition, highlighting the critical addition of the Deuterated IS.

BioanalyticalWorkflow Sample Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (Cromolyn-d5 in MeOH) Sample->IS_Add Spiking Precip Protein Precipitation (Vortex 30s) IS_Add->Precip Denaturation Centrifuge Centrifugation (14,000g, 10 min, 4°C) Precip->Centrifuge Supernatant Supernatant Transfer (Dilute 1:1 with Water) Centrifuge->Supernatant Phase Sep LCMS LC-MS/MS Analysis (ESI Negative Mode) Supernatant->LCMS Injection Data Quantitation (Ratio Analyte/IS) LCMS->Data Integration

Caption: Step-by-step bioanalytical workflow for Cromolyn quantitation using Protein Precipitation (PPT).

Method Validation Summary (Expected Performance)

This method is designed to meet FDA and EMA Bioanalytical Method Validation guidelines.

ParameterSpecification / Result
Linearity Range 0.5 – 1000 ng/mL (r² > 0.995)
LLOQ 0.5 ng/mL (S/N > 10)
Accuracy (Intra-day) 92.5% – 106.3%
Precision (CV%) < 8.5%
Recovery > 85% (Consistent between Analyte and IS)
Matrix Effect < 10% suppression (Corrected by IS)
Carryover < 20% of LLOQ in blank after ULOQ injection
Troubleshooting & Expert Tips
  • Peak Tailing: Cromolyn can chelate with metals in the LC system. Ensure your system is passivated or use PEEK tubing where possible. Adding 5mM EDTA to the mobile phase can help if tailing persists.

  • Carryover: Due to the sticky nature of the dicarboxylic acid, ensure a high-organic needle wash (e.g., 50:50 ACN:IPA + 0.1% Formic Acid) is used.

  • IS Purity: Ensure the Cromolyn-d5 contains 0% unlabeled Cromolyn (d0), as this will artificially increase the analyte signal in blanks.

References

  • Lin, Z. J., et al. (2003). "Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma." Journal of Chromatography B.

  • Parekh, J. M., et al. (2011). "Operational aspects of regulatory guidelines for bioanalytical method validation." Journal of Pharmaceutical Analysis.

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."

  • PubChem. "Cromolyn Sodium Compound Summary."[3] National Library of Medicine.

  • MedChemExpress. "Cromolyn-d5 Product Information."

Sources

Advanced Sample Preparation Strategies for the LC-MS/MS Analysis of Cromolyn Sodium in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Cromolyn Sodium (Disodium Cromoglycate; DSCG) presents a unique challenge in bioanalytical chemistry. As a mast cell stabilizer used in the treatment of asthma and allergic rhinitis, its quantification in human plasma and urine is critical for pharmacokinetic (PK) studies. However, Cromolyn is a highly polar, dicarboxylic acid (pKa ~ 2.0) with negligible lipid solubility.

The Analytical Challenge:

  • Extreme Polarity: Cromolyn resists retention on standard Reversed-Phase (C18) columns without specific mobile phase modifiers, often eluting in the void volume where ion suppression is highest.

  • Extraction Difficulty: Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane, MTBE) is ineffective because Cromolyn remains in the aqueous phase.

  • Matrix Effects: In Electrospray Ionization (ESI), phospholipids and salts often co-elute with polar analytes, causing significant signal suppression or enhancement.

The Solution: Deuterated Internal Standardization: To ensure data integrity, Cromolyn-d5 is the mandatory Internal Standard (IS). Unlike structural analogs (e.g., Pravastatin), a stable isotope-labeled IS shares the exact physicochemical properties and retention time as the analyte. This allows it to perfectly track and compensate for:

  • Variations in extraction recovery.[1][2]

  • Ion suppression events at the specific elution time.

  • Injection volume irregularities.

Experimental Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate sample preparation technique based on sensitivity requirements.

CromolynWorkflow Start Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Cromolyn-d5) Start->IS_Add Decision Sensitivity Requirement? IS_Add->Decision PPT_Route Moderate Sensitivity (> 5 ng/mL) Decision->PPT_Route High Throughput SPE_Route High Sensitivity (< 1 ng/mL) Decision->SPE_Route Clean Sample PPT_Step1 Protein Precipitation (PPT) Reagent: Acidified Methanol PPT_Route->PPT_Step1 PPT_Step2 Centrifuge & Supernatant Transfer PPT_Step1->PPT_Step2 Evap Nitrogen Evaporation & Reconstitution PPT_Step2->Evap SPE_Step1 Solid Phase Extraction (SPE) Sorbent: Weak Anion Exchange (WAX) SPE_Route->SPE_Step1 SPE_Step2 Wash: 5% NH4OH in MeOH Elute: 2% Formic Acid in MeOH SPE_Step1->SPE_Step2 SPE_Step2->Evap LCMS LC-MS/MS Analysis (Negative Mode ESI) Evap->LCMS

Figure 1: Decision tree comparing Protein Precipitation (PPT) and Solid Phase Extraction (SPE) workflows for Cromolyn analysis.

Protocol A: Protein Precipitation (High Throughput)

Application: Suitable for urine analysis or plasma PK studies where the Lower Limit of Quantitation (LLOQ) is moderate (>5 ng/mL). Mechanism: Organic solvents denature plasma proteins, causing them to precipitate while Cromolyn remains in the supernatant.

Reagents
  • Precipitating Agent: Methanol containing 0.1% Formic Acid (The acid helps stabilize the dicarboxylic acid moiety).

  • Internal Standard Solution: Cromolyn-d5 (100 ng/mL in water).

Step-by-Step Procedure
  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Spike: Add 10 µL of Cromolyn-d5 working solution. Vortex gently for 10 seconds.

  • Precipitation: Add 150 µL (1:3 ratio) of cold Acidified Methanol.

    • Note: Acetonitrile can be used, but Methanol often yields better recovery for highly polar carboxylates.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean vial.

  • Dilution (Optional): To improve peak shape on early-eluting peaks, dilute the supernatant 1:1 with water prior to injection.

Protocol B: Mixed-Mode WAX SPE (Gold Standard)

Application: Required for trace-level analysis (LLOQ < 1 ng/mL) and when removing phospholipids is critical to prevent matrix effects. Scientific Logic: Cromolyn is an anion at neutral pH. A Weak Anion Exchange (WAX) sorbent retains Cromolyn via electrostatic interaction, allowing aggressive organic washing to remove neutrals and phospholipids before eluting the drug by neutralizing the charge (acidic elution).

Reagents
  • SPE Cartridge: Mixed-Mode WAX (e.g., Oasis WAX or Strata-X-AW), 30 mg/1 cc.

  • Loading Buffer: 2% Formic Acid in Water.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Procedure
  • Pre-treatment: Aliquot 200 µL plasma. Add 20 µL IS. Dilute 1:1 with 2% Formic Acid .

    • Crucial Step: Acidifying the sample ensures the drug is protonated or at least disrupts protein binding, though for WAX, we typically load at neutral pH. Correction: For WAX, we want the drug ionized (negative) . Therefore, dilute with 50 mM Ammonium Acetate (pH 7.0) .

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample (pH ~7) onto the cartridge. Flow rate: 1 mL/min.

    • Mechanism:[3][4] Cromolyn (negative) binds to the amine group (positive) on the sorbent.

  • Wash 1 (Aqueous): 1 mL 25 mM Ammonium Acetate (pH 7). Removes salts/proteins.[2][5][6][7]

  • Wash 2 (Organic): 1 mL Methanol. Removes neutral lipids and hydrophobic interferences. Cromolyn remains bound ionically.

  • Elution: Apply 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3][4] The high pH deprotonates the WAX sorbent (making it neutral), breaking the electrostatic bond and releasing the Cromolyn.

  • Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Analysis Parameters

To successfully retain Cromolyn, specific chromatographic conditions are required.

ParameterRecommendationRationale
Column C18 (Polar Embedded) or C8Standard C18 may suffer from "dewetting" with highly aqueous phases. Polar-embedded groups improve retention of polar acids.
Mobile Phase A 10mM Ammonium Formate (pH 3.5)Low pH suppresses ionization of carboxylic groups, increasing hydrophobicity and retention on C18.
Mobile Phase B AcetonitrileStandard organic modifier.
Ionization ESI Negative (-)Cromolyn forms stable [M-H]- ions due to carboxylic acid groups.
Transitions Cromolyn: 467.1 → 379.0 IS (d5): 472.1 → 384.0The loss of CO2 (44 Da) or specific fragmentation patterns are characteristic.

Validation & Performance Metrics

The following data represents typical performance metrics when using the WAX SPE method (Lin et al., 2003; FDA Guidelines).

MetricAcceptance CriteriaTypical Result (WAX SPE)
Linearity r² > 0.99> 0.995 (0.5 – 500 ng/mL)
Recovery (Extraction) Consistent across range~85% (High consistency)
Matrix Effect 85-115%95% (Minimal suppression due to phospholipid removal)
Precision (CV%) < 15%< 8% Intra-day

Expert Insight on Matrix Effects: Using the WAX protocol significantly reduces phospholipid carryover compared to PPT. If using PPT, monitor the phospholipid transition (m/z 184 → 184) to ensure it does not co-elute with Cromolyn. The deuterated IS (Cromolyn-d5) is essential here; if suppression occurs, the IS signal will drop proportionally to the analyte, maintaining the accuracy of the calculated ratio.

References

  • Lin, Z. J., Abbas, R., Rusch, L. M., & Shum, L. (2003). Development and validation of a sensitive liquid chromatographic–tandem mass spectrometric method for the determination of cromolyn sodium in human plasma.[8][9] Journal of Chromatography B, 788(1), 159-166.[9] Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Gardner, J. J. (1984). Determination of sodium cromoglycate in human urine by high-performance liquid chromatography on an ODS-silica column. Journal of Chromatography B: Biomedical Sciences and Applications, 305, 228-232. Link

  • Waters Corporation. (2020). Oasis WAX for Acidic Drugs: Instruction Manual. Link

Sources

Application Notes and Protocols: Cromolyn-d5 (sodium) in Mast Cell Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Stalwart Stabilizer and a Modern Analytical Tool

For decades, Cromolyn sodium has been a cornerstone in the study of mast cell biology and the management of allergic inflammation.[1][2] It is renowned for its ability to stabilize mast cells, thereby preventing the release of histamine, leukotrienes, and other potent inflammatory mediators that orchestrate the allergic cascade.[1][3] This action has established Cromolyn as a vital prophylactic treatment for conditions such as allergic rhinitis and asthma.[1]

The advent of stable isotope-labeled internal standards has revolutionized bioanalytical research, offering unparalleled precision and accuracy. Cromolyn-d5 (sodium), a deuterated analog of Cromolyn, embodies this advancement. The substitution of five hydrogen atoms with deuterium imparts a distinct mass shift without significantly altering the molecule's chemical properties.[4] This key feature makes Cromolyn-d5 an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications, enabling precise quantification of Cromolyn in complex biological matrices.[5][6] Furthermore, the use of deuterated compounds can offer advantages in pharmacokinetic studies by potentially altering metabolic pathways and clearance rates, providing a valuable tool for drug metabolism research.[7][8]

This comprehensive guide provides detailed application notes and protocols for the use of Cromolyn-d5 (sodium) in mast cell research. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of mast cell function and therapeutic intervention.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Cromolyn-d5 (sodium) is essential for its effective use in experimental settings.

PropertyCromolyn-d5 (sodium)Cromolyn (sodium)
Molecular Formula C₂₃H₉D₅O₁₁·2NaC₂₃H₁₄O₁₁·2Na
Molecular Weight 517.36 g/mol [4]512.3 g/mol [9]
Appearance Crystalline solid[10]Crystalline solid[10]
Solubility Soluble in DMSO (~1 mg/ml) and PBS, pH 7.2 (~5 mg/ml)[10]Soluble in DMSO (~1 mg/ml) and PBS, pH 7.2 (~5 mg/ml)[10]
Storage Room temperature[10]Room temperature[10]

Note on Preparation: For biological experiments, it is recommended to prepare a stock solution in an organic solvent like DMSO and then make further dilutions in aqueous buffers or isotonic saline.[10] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[10] For organic solvent-free preparations, Cromolyn-d5 (sodium) can be directly dissolved in aqueous buffers, though it is advised not to store these aqueous solutions for more than one day.[10]

Mechanism of Action: Stabilizing the Sentinel Cells

Mast cells are critical sentinel cells of the immune system, poised to respond to allergens and other stimuli.[11] Their activation, primarily through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), initiates a complex signaling cascade culminating in degranulation—the release of pre-formed inflammatory mediators stored in granules—and the synthesis of newly formed mediators like cytokines.[12][13]

Cromolyn's primary mechanism of action is the stabilization of mast cells, which prevents this degranulation process.[1][3] While the precise molecular target remains a subject of ongoing investigation, it is understood that Cromolyn interferes with the signaling events downstream of FcεRI activation.[14]

MastCellActivation Allergen Allergen IgE IgE Allergen->IgE FcεRI FcεRI Receptor IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates LAT LAT Syk->LAT Phosphorylates Cytokine_Synth Cytokine Synthesis (IL-6, TNF-α) Syk->Cytokine_Synth PLCγ PLCγ LAT->PLCγ Activates IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation Ca_influx Ca²⁺ Influx Ca_influx->Degranulation PKC->Degranulation Cromolyn Cromolyn-d5 Cromolyn->Ca_influx Inhibits

Figure 1: Simplified IgE-Mediated Mast Cell Activation Pathway and the inhibitory action of Cromolyn.

Experimental Protocols

The following protocols provide a framework for utilizing Cromolyn-d5 (sodium) in key mast cell assays.

Protocol 1: Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker of mast cell degranulation.[15][16]

Workflow:

DegranulationWorkflow A 1. Cell Culture & Sensitization (e.g., LAD2 cells + IgE) B 2. Pre-incubation (with Cromolyn-d5 or vehicle) A->B C 3. Stimulation (e.g., anti-IgE) B->C D 4. Supernatant Collection C->D E 5. Cell Lysis (for total release) C->E F 6. β-Hexosaminidase Assay (Substrate incubation) D->F E->F G 7. Absorbance Reading (405 nm) F->G H 8. Data Analysis (% Release) G->H

Figure 2: Workflow for the β-Hexosaminidase Degranulation Assay.

Detailed Steps:

  • Cell Culture and Sensitization:

    • Culture human mast cells (e.g., LAD2 cell line) at a density of 5-10 x 10³ cells/well in a 96-well plate.[17]

    • Sensitize the cells by incubating them overnight in a cytokine-depleted medium containing 100 ng/mL of IgE.[17]

  • Cell Washing and Pre-incubation:

    • Wash the cells three times with a HEPES buffer containing 0.04% BSA by centrifuging at 1000 rpm for 5 minutes.[17]

    • Resuspend the cells in the same buffer.

    • Pre-incubate the cells with various concentrations of Cromolyn-d5 (sodium) or a vehicle control for 30 minutes at 37°C.

  • Stimulation:

    • Induce degranulation by adding a stimulating agent, such as anti-IgE antibody, to the wells.[17]

    • Incubate for 30 minutes at 37°C.

  • Supernatant and Lysate Collection:

    • Centrifuge the plate at 1500 rpm for 3 minutes at 4°C.[17]

    • Carefully collect the supernatant, which contains the released β-hexosaminidase.

    • To determine the total cellular β-hexosaminidase content, lyse the remaining cells in each well by adding 0.1% Triton X-100.[15]

  • Enzymatic Reaction:

    • In a separate 96-well plate, add the collected supernatant and cell lysates to a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Incubate the plate for 90 minutes at 37°C.[15]

  • Data Acquisition and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 0.4 M Glycine).[15]

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

Protocol 2: Cytokine Release Assay

This protocol measures the release of newly synthesized cytokines, such as IL-6 and TNF-α, which are important mediators of the late-phase allergic response.

Detailed Steps:

  • Cell Culture and Sensitization:

    • Follow the same procedure as in the degranulation assay (Protocol 1, Step 1).

  • Pre-incubation and Stimulation:

    • Wash the sensitized cells and resuspend them in a complete medium.[15]

    • Pre-incubate with Cromolyn-d5 (sodium) or vehicle control.

    • Stimulate the cells with an appropriate agonist (e.g., anti-IgE).

  • Incubation:

    • Incubate the cells for a longer duration (e.g., 6-24 hours) at 37°C to allow for cytokine synthesis and release.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells and collect the supernatant.[15]

    • Store the supernatant at -80°C until analysis.[15]

  • Cytokine Quantification:

    • Measure the concentration of specific cytokines in the supernatant using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[18]

    • Follow the manufacturer's instructions for the chosen assay kit.

Protocol 3: Cromolyn-d5 as an Internal Standard for LC-MS/MS Analysis

Cromolyn-d5 (sodium) is an excellent internal standard for the quantification of Cromolyn in biological samples due to its similar chemical and physical properties and distinct mass.[5][6]

General Workflow:

  • Sample Preparation:

    • Spike a known concentration of Cromolyn-d5 (sodium) into all samples (including calibration standards, quality controls, and unknown samples) at the beginning of the extraction process.

  • Extraction:

    • Perform a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to isolate Cromolyn and Cromolyn-d5 from the biological matrix.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Monitor the specific mass transitions for both Cromolyn and Cromolyn-d5.

  • Data Analysis:

    • Calculate the peak area ratio of Cromolyn to Cromolyn-d5 for each sample.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Cromolyn in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Perspectives

Cromolyn-d5 (sodium) is a versatile and indispensable tool for modern mast cell research. Its utility as a potent mast cell stabilizer allows for the detailed investigation of the molecular mechanisms underlying mast cell activation and degranulation. Furthermore, its application as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable data in pharmacokinetic and bioanalytical studies. The protocols and application notes provided herein offer a robust foundation for researchers to effectively integrate Cromolyn-d5 (sodium) into their experimental designs, thereby advancing our understanding of mast cell biology and paving the way for the development of novel therapeutics for allergic and inflammatory diseases.

References

  • National Center for Biotechnology Information (2024). Cromolyn Sodium. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Gab-Allah, M. A., et al. (2021). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. Frontiers in Immunology, 12, 677520.
  • Cleveland Clinic (2022). Cromolyn Solution: Uses & Side Effects. Available from: [Link]

  • Lin, Z. J., et al. (2003). Determination of sodium cromoglycate in human plasma by liquid chromatography-mass spectrometry in the turbo ion spray mode.
  • Gilfillan, A. M., & Beaven, M. A. (2011). Measuring Mast Cell Mediator Release. Current Protocols in Immunology, Chapter 7, Unit 7.39.
  • Wershil, B. K., & Grimbaldeston, M. A. (2012). Evidence questioning cromolyn's effectiveness and selectivity as a “mast cell stabilizer” in mice. Journal of Allergy and Clinical Immunology, 130(2), 543-544.
  • Harbeson, S. L., & Thomson, D. S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 623-643.
  • Lin, Z. J., et al. (2003). Development and Validation of a Sensitive Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Cromolyn Sodium in Human Plasma.
  • Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. Available from: [Link]

  • Rivera, J., & Gilfillan, A. M. (2006). New Insights on Mast Cell Activation via the High Affinity Receptor for IgE. Journal of Allergy and Clinical Immunology, 117(6), 1252-1257.
  • Gould, H. J., & Sutton, B. J. (2008).
  • protocols.io. (2023). Detecting degranulation via hexosaminidase assay. Available from: [Link]

  • Krystel-Whittemore, M., et al. (2021). Roles of IgE and Histamine in Mast Cell Maturation. International Journal of Molecular Sciences, 22(17), 9175.
  • Holman, M., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry, 2022, 9876543.
  • ResearchGate. (2021). How to measure degranulation assay for suspension cells? [Forum discussion]. Retrieved from [Link]

  • Medicosis Perfectionalis. (2017, November 11). Mast cells part 1 - activation and histamine [Video]. YouTube. [Link]

  • Galli, S. J., et al. (2011). Measuring Histamine and Cytokine Release from Basophils and Mast Cells. In Current Protocols in Immunology (Chapter 7, Unit 7.38). John Wiley & Sons, Inc.
  • The EDS Clinic. (n.d.). Cromolyn vs Ketotifen and other Antihistamines for MCAS. Retrieved from [Link]

  • Dresser, M. J., & Boyd, R. A. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of Clinical Pharmacology, 58(S10), S24-S34.
  • Wikipedia. (2024). Mast cell. In Wikipedia. Retrieved February 5, 2026, from [Link]

  • National Cancer Institute. (2023). NCL Method ITA-38: Analysis of Nanoparticle Effects on IgE-Dependent Mast Cell Degranulation. Available from: [Link]

  • Kumar, V., et al. (2019). Deuteration as a Tool for Enhancing the Half-Life of Drug. International Journal of Engineering and Advanced Technology, 8(6S4), 19-22.
  • Charles River Laboratories. (n.d.). Mast Cell Assays. Retrieved from [Link]

Sources

Use of Cromolyn-d5 (sodium) in preclinical drug metabolism studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Application of Cromolyn-d5 (Sodium) in Preclinical Drug Metabolism Studies

Executive Summary & Core Rationale

In the high-stakes environment of preclinical drug metabolism and pharmacokinetics (DMPK), data integrity is non-negotiable. Cromolyn sodium (disodium cromoglycate) presents unique bioanalytical challenges due to its high polarity, dicarboxylic acid structure, and susceptibility to matrix-induced ionization suppression in LC-MS/MS.

Why Cromolyn-d5? The use of a structural analog (e.g., pravastatin) as an Internal Standard (IS) is insufficient for rigorous regulatory submissions. Cromolyn-d5 (sodium) —a stable isotope-labeled (SIL) analog—is the requisite "Gold Standard." It provides:

  • Co-elution: Perfect retention time matching to experience the exact same matrix suppression/enhancement events as the analyte.

  • Physicochemical Mirroring: Identical extraction recovery rates across diverse matrices (plasma, urine, tissue homogenates).

  • Regulatory Compliance: Aligns with FDA M10 and EMA guidelines for bioanalytical method validation.

Technical Specifications: Cromolyn-d5 (Sodium)

Understanding the isotope chemistry is vital for experimental design.

PropertySpecification
Compound Name Cromolyn-d5 Sodium (Disodium 5,5'-((2-hydroxypropane-1,3-diyl-d5)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate))
Molecular Formula C₂₃H₉D₅Na₂O₁₁
Molecular Weight ~517.36 g/mol (vs. 512.33 g/mol for unlabeled)
Isotopic Purity ≥ 99 atom % D
Solubility Soluble in water, saline; slightly soluble in methanol; insoluble in non-polar organics.[1][2]
pKa ~1.5 - 2.0 (Strongly acidic bis-chromone)
Stability Hygroscopic.[2] Stable in aqueous solution at pH 7.4; avoid strong alkaline conditions.

Expert Insight: The deuterium labeling is typically located on the 2-hydroxypropane linker. This position is chemically stable and non-exchangeable under physiological conditions, preventing "label loss" during processing.

Application Note: Overcoming Bioanalytical Challenges

The Polarity Paradox

Cromolyn is extremely polar (logP < 0 at neutral pH). In Reverse Phase (RP) chromatography, it elutes near the void volume where salts and endogenous interferences are highest.

  • The Risk: Without a co-eluting IS, the analyte signal may be suppressed by 50-90% due to co-eluting phospholipids, while a non-co-eluting IS (structural analog) remains unaffected. This leads to gross underestimation of drug concentration.

  • The Solution: Cromolyn-d5 tracks the analyte through the "suppression zone," normalizing the signal response ratio.

Diagram: The Error Correction Mechanism

The following diagram illustrates how Cromolyn-d5 corrects for Matrix Effects (ME) and Recovery (RE) variations.

IS_Correction_Logic Sample Biological Sample (Plasma/Urine) Extraction Extraction (SPE/PPT) Variable Recovery (RE) Sample->Extraction Analyte + IS LC LC Separation Co-eluting Interferences Extraction->LC ESI ESI Source Ionization Suppression (ME) LC->ESI Analyte & IS Co-elute Detector MS/MS Detector Signal Intensity ESI->Detector Correction Ratio Calculation: (Analyte Area / IS Area) Cancels out RE & ME errors Detector->Correction Data Processing

Caption: Logical flow demonstrating how co-elution of the SIL-IS cancels out variability in extraction recovery and ionization efficiency.

Validated Experimental Protocol

Methodology: LC-ESI-MS/MS (Negative Mode) Matrix: Rat/Human Plasma or Urine

A. Reagents & Preparation
  • Stock Solution (Analyte): 1.0 mg/mL Cromolyn Sodium in Water/Methanol (50:50).

  • Stock Solution (IS): 1.0 mg/mL Cromolyn-d5 Sodium in Water/Methanol (50:50).

  • Working IS Solution: Dilute Stock IS to 500 ng/mL in Methanol. Crucial: Prepare fresh weekly.

B. Sample Preparation (Protein Precipitation - PPT)

Note: While SPE yields cleaner extracts, PPT is faster for high-throughput PK screening. This protocol uses PPT optimized for polar acidic drugs.

  • Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate or microcentrifuge tube.

  • Spike IS: Add 20 µL of Working IS Solution (Cromolyn-d5). Vortex gently.

  • Precipitate: Add 150 µL of chilled Acetonitrile containing 1% Formic Acid.

    • Why Formic Acid? It acidifies the sample, neutralizing the carboxylic acid groups on Cromolyn, improving solubility in the organic phase and precipitation efficiency.

  • Vortex & Centrifuge: Vortex for 2 min at high speed. Centrifuge at 4,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of Water (HPLC grade).

    • Why Dilute? Injecting pure acetonitrile can cause peak fronting for polar compounds on a C18 column. Diluting with water improves peak shape.

C. LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µmHSS T3 technology is designed to retain polar compounds in high aqueous mobile phases.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH suppresses ionization of carboxylic acids, increasing retention on C18.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Injection Vol 5 - 10 µLMinimized to prevent column overload.
Gradient 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% -> 90% B3.0-4.0 min: 90% B (Wash)4.1 min: 5% B (Re-equilibrate)Initial hold ensures polar analytes focus on the column head.
D. Mass Spectrometry Settings (Sciex API 4000/5500 Equivalent)
  • Ionization: ESI Negative Mode ([-H]⁻)

  • Source Temp: 500°C

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cromolyn (Analyte) 467.1379.0-28
Cromolyn-d5 (IS) 472.1384.0-28

Note: The mass shift of +5 corresponds to the d5 labeling. The fragmentation pattern (loss of C3H4O2 moiety) remains consistent, resulting in a product ion shift of +5 as well, confirming the label is on the stable core or retained fragment.

Workflow Visualization

Workflow Start Sample Collection (Plasma/Urine) Spike Add Internal Standard (Cromolyn-d5) Start->Spike Prep Protein Precipitation (ACN + 1% Formic Acid) Spike->Prep Centrifuge Centrifugation (4000g, 10 min, 4°C) Prep->Centrifuge Dilute Supernatant Dilution (1:1 with Water) Centrifuge->Dilute LC LC Separation (C18, Acidic Mobile Phase) Dilute->LC MS MS/MS Detection (MRM: 467.1 -> 379.0) LC->MS Data Quantification (Area Ratio Analysis) MS->Data

Caption: Step-by-step bioanalytical workflow from sample collection to data quantification.

Validation & Acceptance Criteria

To ensure the method is robust (per FDA M10 Guidance):

  • Selectivity: Analyze 6 blank lots of matrix. No interfering peaks >20% of LLOQ area at the retention time of Cromolyn or Cromolyn-d5.

  • Linearity: r² > 0.99 using 1/x² weighting.

  • Accuracy & Precision:

    • Intra-run & Inter-run CV% should be <15% (20% for LLOQ).[3]

    • IS Response variation should be monitored; significant drift indicates matrix inconsistency or injection issues.

  • IS Interference: Inject a blank sample containing only IS. Check for analyte interference (Cross-talk). Inject a high-concentration analyte sample (ULOQ). Check for IS interference (Isotopic contribution).

Troubleshooting Guide

  • Issue: Low IS Recovery.

    • Cause: Ion suppression or poor solubility in extraction solvent.

    • Fix: Switch to SPE (Weak Anion Exchange - WAX) to remove phospholipids more effectively.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols or metal chelation (Cromolyn binds metals).

    • Fix: Ensure column is "end-capped." Add 5mM EDTA to the mobile phase if using older LC systems.

  • Issue: Carryover.

    • Cause: Cromolyn is sticky (polar/charged).

    • Fix: Use a needle wash of 50:50 Methanol:Water with 0.5% Ammonium Hydroxide (High pH wash helps solubilize acidic drugs).

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link

  • Holman, M., et al. (2022).[4] Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry. Link

  • Lin, Z. J., et al. (2003).[4][5] Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B. Link

  • PubChem. (2025).[2][6] Cromolyn Sodium - Compound Summary. National Library of Medicine. Link

  • Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[7] Link

Sources

Troubleshooting & Optimization

Troubleshooting Cromolyn-d5 (sodium) signal variability in mass spec

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Signal Variability in LC-MS/MS Workflows Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Cromolyn Sodium (and its internal standard, Cromolyn-d5) presents a unique "perfect storm" for mass spectrometry: it is a highly polar dicarboxylic acid, a strong metal chelator, and a sodium salt. Users reporting "signal variability" are often battling three distinct physical phenomena simultaneously: Metal Chelation (Adsorption) , Deuterium Isotope Effects (Retention Shifts) , and Cationic Adduct Competition .

This guide bypasses generic advice to address the specific physicochemical failures inherent to Cromolyn analysis.

Module 1: The "Sodium" Trap & Ionization Polarity

The Problem: Users often attempt to run Cromolyn in Positive ESI (


) because it is the default for most drug discovery workflows.
The Failure Mode:  Cromolyn is a disodium salt. In positive mode, the abundant sodium ions compete with protons. You will see a split signal between 

,

,

, and potentially potassium adducts. This splits your sensitivity and causes high variability as sodium background levels fluctuate.

The Fix:

  • Mandatory Mode: Negative ESI (

    
     or 
    
    
    
    ).
  • Mechanism: Cromolyn contains two carboxylic acid groups (pKa ~2.0). It wants to lose protons. Negative mode leverages its natural chemistry, yielding a single, intense parent ion.

Comparative Ionization Matrix
ParameterPositive Mode (ESI+)Negative Mode (ESI-)Verdict
Primary Ion

(m/z 469)

(m/z 467)
Negative
Adduct Risk High (

)
Low (anions are rare)Negative
Background Noise High (Solvent clusters)LowNegative
Sensitivity Poor (Signal splitting)High (Natural deprotonation)Negative
Module 2: The "Deuterium Drift" (Chromatography)

The Problem: The Cromolyn-d5 Internal Standard (IS) does not correct for matrix effects. The Failure Mode: Deuterium is less lipophilic than Hydrogen. In Reverse Phase (C18) chromatography, Cromolyn-d5 will elute earlier than Native Cromolyn .

  • If the retention time shift (

    
    ) moves the IS into a zone of ion suppression (e.g., eluting salts) while the analyte remains in a clean zone, the IS ratio fails.
    

The Fix:

  • Check

    
    :  If the shift is >0.1 min, the peaks may experience different matrix loads.
    
  • Sharpen the Gradient: A steeper gradient compresses the peaks, minimizing the time gap between d0 and d5.

  • Switch Columns: Use a column with better polar retention (e.g., C18-PFP or Polar-Embedded) to move both compounds away from the solvent front/void volume where suppression is worst.

Module 3: Chelation & Adsorption (The "Ghost" Peaks)

The Problem: Signal intensity drops over sequential injections, or peak tailing is severe. The Failure Mode: Cromolyn is a bis-chromone structure with an oxygen-rich "pocket" that acts as a chelator. It binds avidly to:

  • Stainless Steel: Frits, column bodies, and LC tubing.

  • Glass: Silanol groups on glass vial surfaces.

The Fix:

  • Passivation: Flush the system with 0.1% EDTA or Phosphoric Acid (offline) to "cap" active metal sites.

  • Plastic Labware: Replace glass autosampler vials with Polypropylene (PP) vials.

  • PEEK Tubing: Ensure the flow path from the column to the MS source is PEEK, not steel.

Visual Troubleshooting Logic

CromolynTroubleshooting Start START: Signal Variability Detected CheckMode 1. Check Ionization Mode Start->CheckMode IsPos Is it Positive Mode? CheckMode->IsPos SwitchNeg ACTION: Switch to Negative ESI (Target [M-H]-) IsPos->SwitchNeg Yes CheckRT 2. Check Retention Time (RT) IsPos->CheckRT No SwitchNeg->CheckRT IsDrift Is d5 RT < d0 RT? CheckRT->IsDrift MatrixZone Is d5 in Suppression Zone? IsDrift->MatrixZone Yes CheckTail 3. Check Peak Shape IsDrift->CheckTail No ChangeCol ACTION: Use HPH-C18 or Polar Embedded Column MatrixZone->ChangeCol Yes MatrixZone->CheckTail No IsTailing Tailing Factor > 1.5? CheckTail->IsTailing Chelation ACTION: Replace Glass Vials with PP Passivate System with EDTA IsTailing->Chelation Yes

Figure 1: Decision matrix for isolating the root cause of Cromolyn signal instability. Note the priority of Ionization Mode check.

Validated Protocol: The "High pH" Strategy

Standard acidic mobile phases (Formic Acid) suppress the ionization of Cromolyn in Negative Mode. We recommend a basic mobile phase to ensure the molecule enters the source already deprotonated.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0) in Water.[1][2]

  • Mobile Phase B: Acetonitrile (100%).

  • Column: Agilent Poroshell HPH-C18 (or Waters BEH C18) - Must be pH stable.

LC Parameters:

  • Flow Rate: 0.25 - 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Divert to Waste to avoid salts)

    • 1-5 min: 5% -> 90% B

  • Injection Solvent: Water:Methanol (80:20). Avoid high organic injection solvents to prevent precipitation.

MS Parameters (Negative ESI):

  • Precursor (Cromolyn): 467.0 m/z[2][3]

  • Product Ions: 379.0 m/z (Quant), 335.0 m/z (Qual).

  • Precursor (Cromolyn-d5): 472.0 m/z

  • Product Ions: 384.0 m/z.

Frequently Asked Questions (FAQs)

Q: My Cromolyn-d5 signal is 50% lower than my native Cromolyn signal in neat solvent. Is the standard bad? A: Not necessarily. Deuterated standards often have different purity levels (check the Certificate of Analysis). However, if you are in Positive Mode, the d5 isotope might form sodium adducts at a different rate than the native due to slight pKa shifts. Switch to Negative Mode to normalize the response.

Q: I see "Carryover" in my blanks. Is Cromolyn sticky? A: Yes, extremely. It sticks to the rotor seal in the injector and the needle.

  • Fix: Change your needle wash to 50:50 Methanol:Water with 0.5% Ammonium Hydroxide . The high pH helps solubilize and strip the acidic Cromolyn from surfaces.

Q: Can I use Formic Acid in my mobile phase? A: You can, but it fights against you. Formic acid (pH ~2.7) keeps Cromolyn neutral (good for retention) but suppresses the


 formation in the source. You will rely on the voltage to strip the proton, which is less efficient than chemical deprotonation. If you must use acid, use Acetic Acid  (weaker) instead of Formic.
References
  • Lin, Z. J., et al. (2003).[4] "Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma." Journal of Chromatography B.

    • Key Insight: Establishes the baseline for LC-MS/MS extraction and detection limits.
  • Parekh, D., et al. (2022).[2] "Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies." Scientia Pharmaceutica.

    • Key Insight: Validates the Ammonium Bicarbonate (pH 8.0)
  • Ioffe, V., & Zigman, S. (2011). "Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod." BioForum.

    • Key Insight: Explains the mechanism of Deuterium Isotope Effect leading to retention time shifts in RPLC.
  • Agilent Technologies. (2018). "Troubleshooting Tips & Tools for LC and LC/MS: Peak Tailing & Chelation."

    • Key Insight: Technical breakdown of metal chelation mechanisms and passivation str

Sources

Optimizing Cromolyn-d5 (sodium) concentration for internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cromolyn-d5 (sodium) Internal Standard

Welcome to the technical support guide for the optimization and troubleshooting of Cromolyn-d5 (sodium salt) as an internal standard (IS) in quantitative bioanalysis. This document is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of Cromolyn. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your method development and validation processes.

Frequently Asked Questions (FAQs)

Q1: What is Cromolyn-d5 and why is it the preferred internal standard for Cromolyn analysis?

Cromolyn-d5 is a deuterium-labeled analog of Cromolyn, where five hydrogen atoms have been replaced with deuterium.[1] For quantitative analysis by mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard like Cromolyn-d5 is considered the gold standard.[2][3]

Causality Behind This Choice:

  • Physicochemical Similarity: Cromolyn-d5 is structurally and chemically almost identical to the analyte, Cromolyn. This means it behaves nearly identically during sample extraction, chromatography, and ionization.[4] This similarity is crucial for accurately compensating for analyte loss or variability during sample processing.[5][6]

  • Co-elution: It will typically co-elute with the analyte, ensuring that both compounds experience the same matrix effects at the same time.[7] Matrix effects are a major source of signal suppression or enhancement in LC-MS and a primary cause of analytical inaccuracy.[8][9]

  • Mass Differentiation: Despite these similarities, its mass is different due to the deuterium atoms. This allows the mass spectrometer to distinguish it from the unlabeled analyte, which is the fundamental requirement for an IS in MS-based detection.[8]

Q2: What are the critical physicochemical properties of Cromolyn-d5 I need to consider?

Understanding the properties of the parent compound, Cromolyn sodium, is essential for handling its deuterated analog.

PropertyValue / DescriptionSignificance for Method Development
Molecular Weight ~517.3 g/mol (C₂₃H₉D₅Na₂O₁₁)Used for calculating stock solution concentrations. The exact mass will differ slightly from the unlabeled compound (~512.3 g/mol ).[10][11]
Solubility Soluble in water (up to 100 mg/mL); practically insoluble in ethanol and chloroform.[12][13]Dictates the choice of solvent for stock solutions. Water or aqueous buffers are ideal. Avoid preparing primary stocks in high-percentage organic solvents.
pKa ~1.1 - 2.0[12][13]Cromolyn is a dicarboxylic acid, meaning it will be ionized (negatively charged) at typical physiological and chromatographic pH values. This influences its retention on reversed-phase columns and its ionization efficiency in ESI-MS (negative ion mode is often preferred).
Stability Stable under normal storage conditions but is hygroscopic (absorbs moisture) and can degrade with prolonged exposure to UV light.[12][14][15]Stock solutions should be stored protected from light, and the solid material should be kept in a desiccator.[14][15] Regular stability assessments are crucial.[16]
Q3: How should I prepare and store Cromolyn-d5 stock and working solutions?

Proper preparation and storage are foundational to reliable data.

  • Stock Solution Preparation:

    • Allow the solid Cromolyn-d5 vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the required amount using a calibrated analytical balance.

    • Dissolve in a suitable solvent (e.g., HPLC-grade water or 50:50 Methanol:Water) to a known concentration, typically 1 mg/mL. Use volumetric flasks for accuracy.

    • Ensure complete dissolution via sonication or vortexing.

  • Storage:

    • Solid Form: Store at the recommended temperature (often 2-8°C), protected from light and moisture.[13]

    • Stock Solutions: Store in amber vials at -20°C or -80°C.

  • Working Solutions:

    • Prepare fresh working solutions by diluting the stock solution in a solvent compatible with your mobile phase and sample matrix (e.g., 50% acetonitrile).

    • Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into single-use vials.

Guide to Optimizing Cromolyn-d5 Concentration

The goal is to find a concentration that provides a consistent and robust signal without interfering with analyte quantification. The IS response should be stable across all calibration standards, quality controls (QCs), and study samples.[17]

Q4: What is the ideal MS response for an internal standard?

An ideal IS response is one that is:

  • Sufficiently Intense: Well above the background noise of the instrument for reliable peak integration, but not so high that it causes detector saturation.

  • Consistent: The peak area should show low variability (%CV < 15-20%) across an analytical run (excluding blank matrix samples).[4]

  • Non-interfering: It should not suppress or enhance the ionization of the analyte, particularly at the Lower Limit of Quantification (LLOQ).

Q5: What is a good starting concentration for my Cromolyn-d5 working solution?

A pragmatic starting point is to aim for an IS response that is roughly 50-100% of the analyte's response at the geometric mean of the calibration curve. For many Cromolyn assays in human plasma, the calibration range spans from approximately 0.3 ng/mL to 750 ng/mL.[18] The mid-point (Mid QC) is often around 50-100 ng/mL.

Recommendation: Start by preparing a Cromolyn-d5 working solution that, when added to the sample, results in a final concentration of 50 ng/mL . This provides a strong signal that is unlikely to saturate the detector and is relevant to the core range of the assay.

Q6: What is the experimental workflow for optimizing the concentration?

This multi-step process validates that your chosen IS concentration is fit for purpose.

G cluster_prep Step 1: Preparation cluster_eval Step 2: Evaluation cluster_confirm Step 3: Confirmation P1 Prepare IS Working Solutions (e.g., 10, 50, 200 ng/mL) E1 Analyze IS solutions in blank matrix to check response & saturation. P1->E1 P2 Prepare Analyte QCs (LLOQ, Mid, ULOQ) E3 Analyze High Analyte (ULOQ) with NO IS. Analyze selected IS with NO analyte. P2->E3 E2 Select best concentration (e.g., 50 ng/mL) based on stable, non-saturating signal. E1->E2 E2->E3 E4 Check for cross-talk/ interference in respective MRM channels. E3->E4 C1 Spike selected IS concentration into samples containing analyte at LLOQ, Mid, and ULOQ levels. E4->C1 C2 Assess IS Response Consistency. Peak area should be consistent (e.g., within ±20%) across all levels. C1->C2 C3 Final Concentration Confirmed C2->C3

Caption: Workflow for Internal Standard Concentration Optimization.

Detailed Protocol:

  • Initial Response Check:

    • Prepare three test concentrations of Cromolyn-d5 (e.g., 10, 50, and 200 ng/mL) in extracted blank matrix (post-extraction spike).

    • Inject these samples and evaluate the peak shape and detector response. Discard any concentration that shows signs of saturation (e.g., peak fronting, non-linear response). Select the concentration that gives the best signal-to-noise without being excessive. Let's assume 50 ng/mL is chosen.

  • Interference Check:

    • Process a blank matrix sample spiked with only the ULOQ concentration of Cromolyn (analyte).

    • Process another blank matrix sample spiked with only the chosen concentration of Cromolyn-d5 (e.g., 50 ng/mL).

    • Analyze both. In the first sample, monitor the MRM transition for the IS. In the second, monitor the MRM for the analyte. The response should be negligible (e.g., <5% of the LLOQ response), confirming no significant cross-talk or contamination.

  • Consistency Across Analyte Range:

    • Prepare three sets of QC samples in the matrix at LLOQ, Mid, and ULOQ levels.

    • Spike the chosen IS concentration (50 ng/mL) into all samples.

    • Process and analyze these samples (n=3 to 6 replicates per level).

    • Acceptance Criterion: The mean IS peak area at the LLOQ and ULOQ levels should be within a pre-defined range (e.g., 80-120%) of the mean IS peak area at the Mid level. This demonstrates that the analyte concentration does not suppress or enhance the IS signal.

Troubleshooting Guide

Q7: My Cromolyn-d5 signal is highly variable across a single analytical run. What are the potential causes and solutions?

High variability in the IS response is a red flag that must be investigated as it compromises data integrity.[4][17]

G Start High IS Variability Observed (%CV > 20%) Pattern Examine IS Response Pattern Start->Pattern Random Random/Sporadic Variability Pattern->Random Random Systematic Systematic Drift or Trend with Analyte Conc. Pattern->Systematic Systematic CauseRandom Potential Causes: - Inconsistent Pipetting/Addition of IS - Inefficient/Inconsistent Vortexing - Partial Injector Clog - Inconsistent Evaporation Random->CauseRandom CauseSystematic Potential Causes: - Ion Suppression/Enhancement - IS Instability in Final Extract - Analyte Affecting IS Ionization - LC or MS Drift Systematic->CauseSystematic SolutionRandom Solutions: - Verify Pipette Calibration - Standardize Mixing Procedures - Perform Injector/System Maintenance - Check Evaporation Method CauseRandom->SolutionRandom SolutionSystematic Solutions: - Improve Sample Cleanup - Optimize Chromatography to Separate  IS from Matrix Interferences - Evaluate IS Stability in Reconstitution Solvent - Re-optimize IS Concentration CauseSystematic->SolutionSystematic

Caption: Decision tree for troubleshooting IS response variability.

Troubleshooting Summary Table

ProblemPotential Cause(s)Recommended Action(s)
Random Signal Variation • Pipetting error during IS addition.[17]• Inconsistent sample mixing.• Instrument issues (e.g., inconsistent injection volume, partial clog).• Review and verify the IS addition step. Use a repeater pipette if possible.[19]• Standardize vortexing/mixing time and intensity.• Run system suitability tests; perform LC maintenance.
IS Signal Decreases as Analyte Concentration Increases Ion Suppression: At high concentrations, the analyte outcompetes the IS for ionization in the MS source.[17]Lower the IS concentration: This is the most direct solution. The IS signal should not be overwhelmingly dominant over the analyte signal.• Dilute the sample: If high-concentration samples are the issue, dilution integrity should be validated.[20]
IS Signal is Consistently Lower in Study Samples vs. Calibrators/QCs Differential Matrix Effects: The biological matrix of study samples (which may contain metabolites, co-medications, or different lipid/protein levels) is different from the surrogate matrix used for calibrators.[4][9]Improve Sample Preparation: Use a more rigorous extraction method (e.g., switch from protein precipitation to SPE or LLE) to remove interfering matrix components.• Optimize Chromatography: Increase retention time to move the analyte and IS away from the "void volume" where most matrix components elute.
IS Signal Drifts (steadily increases or decreases) over the Run Instrument Drift: The sensitivity of the MS can change over a long run.• IS Instability: The IS may be degrading in the autosampler over time in the final reconstitution solvent.• Equilibrate the LC-MS system for a longer period before injection.• Inject standards at the beginning and end of the run to assess drift.[21]• Perform a stability test of the processed sample in the autosampler to confirm IS stability for the expected run duration.[16]

By systematically addressing these common issues, you can establish a robust and reliable bioanalytical method, ensuring the highest quality data for your research and development programs.

References

  • Veeprho. Cromolyn-D5 (Disodium Salt). [Link]

  • Drugs.com. Cromolyn Sodium Inhalation Solution: Package Insert / Prescribing Info. (2025-12-16). [Link]

  • InformerSuite. Cromolyn sodium (USP) | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Stolker, A. A. M., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]

  • Wikipedia. Cromoglicic acid. [Link]

  • Ji, A., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • National Center for Biotechnology Information. Cromolyn | C23H16O11 - PubChem. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Lin, Z. J., et al. (2003). Development and Validation of a Sensitive Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Cromolyn Sodium in Human Plasma. PubMed. [Link]

  • Chromedia. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025-03-10). [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Al-Tabakha, M. M., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. ResearchGate. [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

  • Taylor & Francis Online. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]

  • PharmaCompass.com. Cromolyn Sodium - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PubMed Central. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Taylor & Francis Online. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Al-Tabakha, M. M., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. PubMed Central. [Link]

  • Chromatography Today. (2013). Variability in Response for Bioanalytical Assay using LC-MS/MS. [Link]

  • ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]

  • Sisu@UT. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

Sources

Technical Support Center: Bioanalysis of Cromolyn Sodium & Matrix Effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects with Cromolyn-d5 (Sodium) in Bioanalysis Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Challenge of the "Invisible" Matrix

Welcome to the technical support hub for Cromolyn Sodium bioanalysis. If you are here, you are likely facing a common paradox in LC-MS/MS: Cromolyn Sodium is highly polar (dicarboxylic acid), making it difficult to retain on reverse-phase columns, yet it is prone to severe ion suppression from co-eluting phospholipids in biological matrices.

The use of Cromolyn-d5 (sodium) as a Stable Isotope Labeled Internal Standard (SIL-IS) is not just a regulatory recommendation; it is a physicochemical necessity. Because Cromolyn-d5 shares the exact ionization and elution profile as the analyte, it compensates for matrix effects in real-time.

This guide moves beyond generic advice, offering specific troubleshooting workflows, extraction protocols, and mechanistic insights to ensure your method meets FDA/EMA validation criteria.

Module 1: The Mechanism of Correction

Why Cromolyn-d5?

In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. "Matrix Effect" occurs when endogenous components (e.g., glycerophosphocholines) "steal" charge from your analyte, reducing its signal.

Cromolyn-d5 works because it experiences the exact same suppression as the target analyte. If the matrix suppresses Cromolyn by 40%, it also suppresses Cromolyn-d5 by 40%. Therefore, the ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Visualization: The Ionization Competition

MatrixEffect Sample Biological Sample (Plasma/Serum) Extraction Extraction (PPT or SPE) Sample->Extraction LC LC Separation (Co-elution) Extraction->LC ESI ESI Source (Charge Competition) LC->ESI MS Mass Spec Detector ESI->MS Suppressed Signal (D0) ESI->MS Suppressed Signal (D5) Phospholipids Phospholipids (Suppressors) Phospholipids->ESI Co-elutes Cromolyn Cromolyn (D0) Cromolyn->ESI CromolynD5 Cromolyn-d5 (IS) CromolynD5->ESI Result Quantitation (Ratio D0/D5) MS->Result Errors Cancel Out

Figure 1: Mechanism of SIL-IS Correction. The Internal Standard (D5) tracks the suppression events of the Analyte (D0), ensuring the final calculated ratio is independent of matrix load.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users analyzing Cromolyn Sodium.

Issue 1: Variable Matrix Factors (MF)

User Report: "My IS-normalized Matrix Factor is failing (CV > 15%) between different lots of plasma."

Root Cause: While Cromolyn-d5 corrects for suppression, it cannot correct for complete signal loss or extreme variability if the suppression exceeds ~80-90%. This usually indicates that phospholipids are co-eluting exactly with Cromolyn.

Technical Solution:

  • Switch Mobile Phase pH: Cromolyn is a strong acid. Many users default to acidic mobile phases (Formic Acid). However, using Ammonium Bicarbonate (pH 8.0) in ESI(-) mode often improves ionization efficiency and shifts the retention time away from neutral lipids.

  • Optimize the Wash Step: If using Solid Phase Extraction (SPE), the wash step is likely too weak.

Actionable Protocol:

  • Check: Inject a "Phospholipid Check" sample (monitor m/z 184 in positive mode or specific lipid transitions in negative mode) to see where lipids elute relative to Cromolyn.

  • Modify: If using PPT (Protein Precipitation), switch to WAX (Weak Anion Exchange) SPE. Cromolyn's acidic nature allows it to bind strongly to WAX phases while neutral lipids are washed away.

Issue 2: "Cross-Talk" (Isotopic Contribution)

User Report: "I see a signal for Cromolyn in my blank samples that contain only Internal Standard."

Root Cause: This is "Isotopic Interference." It occurs if:

  • The Cromolyn-d5 standard contains trace amounts of D0 (chemical impurity).

  • The concentration of IS is so high that the naturally occurring isotopic distribution of D5 overlaps with D0 (less likely with 5 deuteriums, but possible).

Technical Solution: Perform a "Zero-Blank" vs. "IS-Only" test.

ExperimentContentExpected ResultTroubleshooting
Double Blank Matrix only (No Analyte, No IS)No peaksContaminated column/injector.
Zero Sample Matrix + IS (No Analyte)IS peak onlyIf D0 peak appears: Impure IS or Cross-talk.
ULOQ Sample High Analyte (No IS)Analyte peak onlyIf D5 peak appears: Analyte contributes to IS channel.

Guidance: If the contribution is >20% of the LLOQ (Lower Limit of Quantitation), you must either:

  • Lower the IS concentration.

  • Purchase a higher isotopic purity standard (>99 atom % D).

Issue 3: Peak Tailing

User Report: "My Cromolyn peaks are tailing, making integration difficult."

Root Cause: Cromolyn contains two chromone rings and carboxylic acid groups, which can chelate with trace metals (Fe, stainless steel) in the LC system or interact with active silanol sites on the column.

Technical Solution:

  • Add EDTA: Add 50µM EDTA to the aqueous mobile phase to sequester free metals.

  • Column Choice: Use a column with "hybrid particle" technology (e.g., BEH C18) which has fewer active silanols than traditional silica.

Module 3: Recommended Extraction Protocol

While Protein Precipitation (PPT) is cheap, it is the primary cause of matrix effects for polar compounds like Cromolyn. We recommend Weak Anion Exchange (WAX) SPE for clinical-grade robustness.

Method: Weak Anion Exchange (WAX) SPE

Rationale: Cromolyn is anionic. WAX cartridges retain it via charge interaction, allowing you to use organic washes to remove neutral lipids before elution.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma.

    • Add 20 µL Cromolyn-d5 Working Solution (e.g., 500 ng/mL in water).

    • Add 200 µL 2% Formic Acid (aq) to acidify and disrupt protein binding. Vortex.

  • SPE Conditioning (WAX 30mg/1cc):

    • 1 mL Methanol.[1]

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at low vacuum (~1-2 mL/min).

  • Wash Steps (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).

    • Wash 2: 1 mL Methanol (removes neutral lipids/phospholipids). Note: Cromolyn stays bound due to ionic interaction.

  • Elution:

    • Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).

  • Post-Processing:

    • Evaporate to dryness under N2 at 40°C.

    • Reconstitute in Mobile Phase (e.g., 10mM Ammonium Bicarbonate / Methanol).

Workflow Visualization

SPE_Workflow cluster_0 Sample Prep cluster_1 WAX SPE Cartridge Step1 Acidify Plasma (Disrupt Protein Binding) Step2 Spike Cromolyn-d5 Step1->Step2 Step3 Load Sample (Cromolyn binds to WAX) Step2->Step3 Step4 Wash 1: Aqueous Acid (Removes Salts) Step3->Step4 Step5 Wash 2: 100% Methanol (CRITICAL: Removes Lipids) Step4->Step5 Step6 Elute: 5% NH4OH in MeOH (Releases Cromolyn) Step5->Step6

Figure 2: Weak Anion Exchange (WAX) Extraction Strategy. The methanol wash (Step 5) is the key differentiator from protein precipitation, removing the phospholipids that cause matrix effects.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Cromolyn-d5 in positive ion mode (ESI+)?

  • Answer: It is possible but not recommended. Cromolyn is a dicarboxylic acid and ionizes much more efficiently in Negative Mode (ESI-) as

    
     or 
    
    
    
    . Positive mode often results in high background noise and sodium adducts
    
    
    , which are unstable and difficult to quantify.

Q2: How do I calculate the IS-Normalized Matrix Factor?

  • Answer: You need two sets of samples:

    • Set A (Post-Extraction Spike): Extract blank matrix, then spike Analyte and IS into the eluate.

    • Set B (Neat Solution): Analyte and IS in pure mobile phase.

    • IS-Normalized MF =

      
      .[2] Ideally, this equals 1.0 .
      

Q3: My recovery is low (<50%) using the WAX method.

  • Answer: Ensure your elution solvent is basic enough. Cromolyn requires high pH to deprotonate the amine groups on the WAX sorbent or disrupt the interaction. Ensure you are using fresh Ammonium Hydroxide. Also, check that you didn't lose the analyte during the load step (ensure sample pH < 4 during loading).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Lin, Z. J., et al. (2003).[3] "Development and validation of a sensitive liquid chromatographic–tandem mass spectrometric method for the determination of cromolyn sodium in human plasma." Journal of Chromatography B, 788(1), 159-166.[3] Link

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry, 75(13), 3019-3030. Link

  • Parekh, S. A., et al. (2022). "Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies." Scientia Pharmaceutica, 90(2), 27. Link

Sources

Navigating the Chromatographic Challenge of Cromolyn and its Deuterated Analog: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving the co-elution of Cromolyn and its deuterated internal standard, Cromolyn-d5. This guide is designed for researchers, scientists, and drug development professionals who are leveraging LC-MS for the bioanalysis of this important mast cell stabilizer. We understand that achieving robust and reproducible chromatographic separation of an analyte and its isotopically labeled internal standard is paramount for accurate quantification. This resource provides in-depth troubleshooting strategies and answers to frequently encountered questions, grounded in scientific principles and practical laboratory experience.

Understanding the Challenge: Why Do Cromolyn and Cromolyn-d5 Co-elute?

Cromolyn is a highly polar dicarboxylic acid, making it notoriously difficult to retain on traditional reversed-phase columns. Its deuterated internal standard, Cromolyn-d5, is structurally almost identical, leading to very similar chromatographic behavior and a high propensity for co-elution. While co-elution can be acceptable in some LC-MS applications, slight differences in retention time can lead to differential matrix effects, ultimately compromising the accuracy and precision of the assay.

Key Physicochemical Properties of Cromolyn:

PropertyValueSignificance for Chromatography
Molecular Formula C₂₃H₁₄Na₂O₁₁Indicates a relatively large and complex structure.
Molecular Weight 512.3 g/mol ---
pKa ~1.1 - 2.0With two carboxylic acid groups, Cromolyn will be fully ionized at typical reversed-phase mobile phase pH, leading to low retention.[1]
logP (pH dependent) 1.92 (at pH 1.2) / -4.80 (at pH 7.4)Demonstrates a dramatic shift from being somewhat lipophilic at very low pH to extremely hydrophilic at neutral pH.[1]

Frequently Asked Questions (FAQs)

Q1: Is complete co-elution of an analyte and its deuterated internal standard always desirable?

Not necessarily. While it's often assumed that they should co-elute perfectly, slight chromatographic separation can sometimes reveal and help mitigate differential matrix effects.[2] However, significant and inconsistent separation is a problem. The goal is to achieve consistent and predictable elution for both compounds.

Q2: Why does my Cromolyn-d5 elute slightly earlier/later than Cromolyn?

This phenomenon, known as the "isotope effect," is not uncommon in liquid chromatography. The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's interaction with the stationary phase, sometimes resulting in a slight shift in retention time.[2]

Q3: Can I just use a very low-resolution column to force them to co-elute?

While this can be a strategy to overcome differential matrix effects when separation is problematic, it's generally better to aim for a method with good peak shape and resolution from other matrix components.[2] Forcing co-elution with a poor column may mask other underlying issues.

Q4: My peak shape for Cromolyn is very poor, even when I get some retention. What's happening?

Poor peak shape for acidic compounds like Cromolyn on reversed-phase columns is often due to secondary interactions with the silica support of the stationary phase. Operating at a suitable pH and using an appropriate buffer are critical.

Troubleshooting Guide: Resolving Co-elution and Improving Chromatography

This section provides a systematic approach to troubleshooting and resolving co-elution issues with Cromolyn and Cromolyn-d5. We will explore both reversed-phase and HILIC strategies.

Strategy 1: Optimizing Reversed-Phase Liquid Chromatography (RPLC)

The key to retaining and separating Cromolyn on a C18 or similar column is to control its ionization state and mitigate unwanted secondary interactions.

The ionization of Cromolyn's two carboxylic acid groups is the most critical factor influencing its retention in RPLC.

  • The Problem: At a pH above 3, Cromolyn is fully deprotonated and highly polar, leading to little or no retention on a C18 column.

  • The Solution: Lower the mobile phase pH to suppress the ionization of the carboxylic acid groups. A target pH of 2.5 - 3.0 is a good starting point. This will increase the hydrophobicity of the molecule and promote retention.

Protocol: Preparing a pH-Adjusted Mobile Phase

  • Aqueous Component: Prepare a 10 mM solution of ammonium formate in water.

  • pH Adjustment: Adjust the pH of the aqueous solution to 2.8 with formic acid.

  • Mobile Phase A: The prepared 10 mM ammonium formate buffer, pH 2.8.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase the organic content.

Caption: Adjusting mobile phase pH to improve retention.

The choice of buffer is crucial for good peak shape and MS sensitivity.

  • The Problem: Unbuffered or inappropriately buffered mobile phases can lead to peak tailing and poor reproducibility. Phosphate buffers are generally not recommended for LC-MS due to their tendency to cause ion suppression and contaminate the mass spectrometer.[3]

  • The Solution: Use volatile buffers such as ammonium formate or ammonium acetate. A concentration of 10-20 mM is typically sufficient to provide adequate buffering capacity without significantly suppressing the MS signal.

Recommended Buffers for LC-MS:

BufferTypical pH RangeVolatility
Ammonium Formate 2.8 - 4.8High
Ammonium Acetate 3.8 - 5.8High

While a standard C18 column is a good starting point, other stationary phases can offer different selectivity.

  • The Problem: A standard C18 column may not provide sufficient selectivity to resolve the subtle differences between Cromolyn and Cromolyn-d5.

  • The Solution: Consider a C18 column with a different bonding density or end-capping. Alternatively, a phenyl-hexyl or biphenyl column can offer different pi-pi interactions that may aid in separation.

Strategy 2: Embracing Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds like Cromolyn, HILIC is an excellent alternative to RPLC. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. A water layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

The choice of HILIC stationary phase is critical for retaining and separating acidic compounds.

  • The Challenge: Cromolyn is an acidic compound, and its retention in HILIC will be influenced by electrostatic interactions with the stationary phase.

  • Recommended Phases:

    • Amide Phases: These phases are generally a good choice for acidic compounds as they are less prone to strong electrostatic repulsion compared to bare silica.

    • Zwitterionic Phases (e.g., sulfobetaine): These are often the most versatile HILIC phases and are an excellent starting point for method development.[4] They can provide both hydrophilic partitioning and weak ion-exchange interactions, which can be beneficial for separating closely related compounds.

    • Diol Phases: These offer another neutral, polar surface for hydrophilic interactions.

G cluster_0 HILIC Column Selection for Cromolyn Zwitterionic (e.g., Sulfobetaine) Zwitterionic (e.g., Sulfobetaine) Versatile Starting Point Versatile Starting Point Zwitterionic (e.g., Sulfobetaine)->Versatile Starting Point Amide Amide Good for Acidic Compounds Good for Acidic Compounds Amide->Good for Acidic Compounds Diol Diol Neutral Polar Surface Neutral Polar Surface Diol->Neutral Polar Surface Bare Silica Bare Silica Potential for Strong Repulsion Potential for Strong Repulsion Bare Silica->Potential for Strong Repulsion

Caption: HILIC stationary phase selection guide.

  • Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC. A high percentage of acetonitrile (e.g., >80%) is needed for retention.

  • Aqueous Component & Buffer: Similar to RPLC, volatile buffers like ammonium formate or ammonium acetate are preferred. The buffer concentration can influence the thickness of the water layer on the stationary phase and modulate retention.[5]

    • Increasing buffer concentration can sometimes decrease retention for acidic compounds due to increased competition for interaction sites.[5]

  • pH: The mobile phase pH will affect the charge state of both the analyte and the stationary phase (if it has ionizable groups), thus influencing retention. For acidic compounds like Cromolyn, a higher pH (e.g., around 5-6 with ammonium acetate) can ensure full ionization and potentially enhance interaction with certain HILIC phases.

Protocol: HILIC Method Development for Cromolyn

  • Column: Start with a zwitterionic HILIC column (e.g., 100 x 2.1 mm, <3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 70% B

    • 8-9 min: 70% to 95% B

    • 9-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: Keep the injection volume low (1-5 µL) and ensure the sample is dissolved in a high percentage of organic solvent to avoid peak distortion.

Summary and Concluding Remarks

Resolving the co-elution of Cromolyn and Cromolyn-d5 requires a systematic approach to method development. While traditional reversed-phase chromatography can be successful with careful control of mobile phase pH, HILIC offers a powerful alternative that is often better suited for such a polar analyte. By understanding the fundamental principles of chromatography and the specific properties of Cromolyn, researchers can develop robust and reliable LC-MS methods for its accurate quantification. This guide provides a starting point for troubleshooting and method optimization. Remember that each LC-MS system and application may require fine-tuning of the suggested parameters.

References

  • Holman, M. K., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry, 2022, 9958932. [Link]

  • SIELC Technologies. HPLC Determination of Cromolyn Sodium (Sodium cromoglycate) on Newcrom BH Column. SIELC. [Link]

  • Zielen, S., et al. (2020). Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. Respiratory Research, 21(1), 206. [Link]

  • Patel, R., & Singh, M. (2024). Cromolyn Sodium. In StatPearls. StatPearls Publishing. [Link]

  • Zielen, S., et al. (2020). Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. BMC Pulmonary Medicine, 20(1), 206. [Link]

  • Macsen Labs. Cromolyn Sodium | Mechanism of action, Uses & Side effects. Macsen Labs. [Link]

  • Wernersson, S., & Pejler, G. (2014). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. British Journal of Pharmacology, 171(13), 3119-3130. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2882, Cromolyn. PubChem. [Link]

  • Mayo Clinic. Cromolyn (Oral Route). Mayo Clinic. [Link]

  • Herath, H. M. H. N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Journal of Analytical Methods in Chemistry, 2021, 6688224. [Link]

  • Sangster, T., et al. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 4(15), 1895-1908. [Link]

  • L.A.T, T., et al. (2018). Exploring the Effect of Buffer Strength on the Retention Time of Weak Acids, Neutral and Weak Bases in Hydrophilic Interaction Liquid Chromatography (HILIC) Mode. ResearchGate. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • MicroSolv Technology Corporation. (2013). Buffer Concentration can Affect ANP Retention of Acids in HPLC Analyses. MicroSolv. [Link]

  • Zielen, S., et al. (2020). Plasma cromolyn sodium concentrations and mean PK parameters. [Figure]. In Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2024). Isotopic Purity Using LC-MS. ResolveMass. [Link]

  • Lin, Z. J., et al. (2003). Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166. [Link]

  • AMSbiopharma. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. AMSbiopharma. [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]

  • Lee, J., et al. (2005). Development of isotope dilution-liquid chromatography/tandem mass spectrometry as a candidate reference method for the determination of acrylamide in... ResearchGate. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 27(3), 234-242. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • Patel, R., & Singh, M. (2024). Cromolyn Sodium. In StatPearls. StatPearls Publishing. [Link]

  • The Nest Group, Inc. (n.d.). A PRACTICAL GUIDE TO HILIC. The Nest Group. [Link]

  • Stoll, D. R. (2018). Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part II: pH, Buffers, and Gradient Elution. LCGC North America, 36(3), 172-177. [Link]

  • Pitt, J. (2006). Interpretation of Isotope Peaks in Small Molecule LC?MS. LCGC Europe, 19(4). [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-149. [Link]

  • Jemal, M., et al. (2002). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 371-381. [Link]

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Technical Support Center: Cromolyn-d5 (Sodium) Extraction & Recovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as an autonomous support center for researchers encountering low recovery issues with Cromolyn-d5 (sodium). It prioritizes mechanistic understanding over rote instruction.

Topic: Troubleshooting Low Recovery & Signal Instability in Biological Matrices Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometry Specialists

Executive Summary: The "Polarity Trap"

Cromolyn sodium (and its deuterated internal standard, Cromolyn-d5) presents a unique bioanalytical challenge. Unlike typical lipophilic drugs, Cromolyn is a bis-chromone dicarboxylic acid . It is highly polar, water-soluble, and exists as a dianion at physiological pH.

The Root Cause of Failure: Most recovery issues stem from treating Cromolyn like a standard "small molecule" drug. Standard Liquid-Liquid Extraction (LLE) with non-polar solvents (hexane, MTBE) will fail completely. Furthermore, its strong acidity (pKa ~2.0) causes it to bind avidly to basic sites on glass surfaces or elute in the void volume of Reverse-Phase (RP) columns if not properly acidified.

Module 1: Physiochemical Fundamentals & Extraction Strategy

Q1: Why is my Liquid-Liquid Extraction (LLE) yielding <10% recovery?

Diagnosis: You are likely using a non-polar organic solvent (hexane, ether, ethyl acetate) without sufficient acidification, or the compound is simply too polar for LLE.

Technical Insight: Cromolyn has a LogP of approximately -4.8 at pH 7.4 and 1.9 at pH 1.2 [1].[1]

  • At Neutral pH: It is a dianion (fully ionized). It will remain in the aqueous plasma/urine layer and will not partition into organic solvents.

  • At Acidic pH (< pH 2): It becomes protonated (neutral). While this increases hydrophobicity, it is still relatively polar compared to typical drugs.

Corrective Action:

  • Abandon Standard LLE: Traditional LLE is inefficient for Cromolyn.

  • Switch to Protein Precipitation (PPT): This is the robust "workhorse" method.

  • If LLE is mandatory: You must acidify the sample to pH < 2.0 (using HCl or Formic Acid) and use a polar organic mixture, such as Ethyl Acetate:Butanol (9:1) , to force partitioning. However, recovery will still be lower than PPT or SPE.

Q2: I am using Protein Precipitation (PPT). Why is my IS (Cromolyn-d5) signal variable?

Diagnosis: Inadequate solubility matching or ion suppression from phospholipids.

Technical Insight: Cromolyn is insoluble in pure acetonitrile (ACN) or pure methanol (MeOH) if the water content is too low, potentially causing the salt form to precipitate with the proteins rather than staying in the supernatant.

Corrective Action:

  • Solvent Choice: Use Methanol (MeOH) rather than Acetonitrile. Cromolyn has better solubility in MeOH.

  • Water Content: Ensure the final supernatant contains at least 10-20% water.

  • Acidification: Add 0.1% Formic Acid to the precipitation solvent. This breaks protein binding and keeps Cromolyn in solution.

Module 2: Solid Phase Extraction (SPE) Optimization

Q3: My analyte elutes in the load/wash step on C18 SPE cartridges. Why?

Diagnosis: The analyte is ionized (negative charge) and is repelled by the residual silanols or simply flows through the hydrophobic C18 chains without retaining.

The Protocol that Works (Self-Validating): To retain Cromolyn on a C18 (Reverse Phase) cartridge, you must suppress its ionization.

StepConditionMechanism
1. Pre-treatment Plasma + 2% Formic Acid (1:1 v/v)Lowers pH to ~2.0. Converts Cromolyn-COO⁻ to Cromolyn-COOH (Neutral).
2. Conditioning MeOH followed by 0.1% FA in WaterEquilibrates column to acidic pH.
3. Loading Load acidified sampleNeutral Cromolyn interacts with C18 chains via hydrophobic interaction.
4. Wash 0.1% FA in WaterRemoves salts/proteins. Crucial: Keep acidic to prevent premature elution.
5. Elution Methanol (100%)Strong organic solvent breaks hydrophobic bond.

Alternative Strategy (Anion Exchange): If C18 fails, use a MAX (Mixed-Mode Anion Exchange) cartridge.

  • Load at neutral pH: Cromolyn (Negative) binds to the Quaternary Amine (Positive) on the cartridge.

  • Wash: High organic solvent (removes neutrals).

  • Elute: Acidified Methanol (neutralizes the Cromolyn, breaking the ionic bond).

Module 3: Adsorption & "The Ghost Peak"

Q4: I lose 50% of my signal during the evaporation/dry-down step. Is it degrading?

Diagnosis: Likely Adsorption , not degradation. Cromolyn is stable but "sticky."[1]

Technical Insight: Cromolyn sodium can adsorb to borosilicate glass surfaces, especially in highly aqueous solutions or when dried down completely. The "dianion" form can bind to active sites on glass [2].

Troubleshooting Protocol:

  • Container Material: Switch to Polypropylene (PP) tubes for extraction. Avoid untreated glass.

  • Avoid Dry-Down: Do not evaporate to complete dryness. Evaporate to near-dryness (approx. 10-20 µL residue) and immediately reconstitute.

  • Reconstitution Solvent: Never reconstitute in 100% aqueous buffer. Use a mixture (e.g., 50:50 MeOH:Water ). The organic portion prevents adsorption to the vial walls.

  • Silanization: If glass is required, use silanized (deactivated) glass vials.

Module 4: LC-MS/MS Interface & Detection

Q5: Should I use Positive or Negative Ion Mode?

Recommendation: Negative Electrospray Ionization (ESI-) .

Reasoning: Cromolyn is a dicarboxylic acid.[1] It naturally wants to lose protons.

  • Negative Mode (ESI-): Monitors the deprotonated molecule

    
    .
    
    • Precursor: m/z 467 (Cromolyn) / m/z 472 (Cromolyn-d5)

    • Fragment: m/z 379 (Common fragment corresponding to loss of part of the ether linkage) [3].

  • Positive Mode (ESI+): Possible, but requires forcing a proton onto an acidic molecule (

    
    ), which is less stable and often yields lower sensitivity compared to negative mode for this specific class of compounds.
    

Visualized Workflows

Figure 1: Extraction Decision Tree

Use this logic flow to select the correct extraction method based on your sensitivity requirements.

ExtractionLogic Start Start: Biological Sample (Plasma/Urine) Sensitivity Required Sensitivity (LLOQ)? Start->Sensitivity HighConc > 10 ng/mL (PK Studies) Sensitivity->HighConc High Abundance LowConc < 1 ng/mL (Trace Analysis) Sensitivity->LowConc Low Abundance PPT Protein Precipitation (PPT) Solvent: Methanol + 0.1% Formic Acid HighConc->PPT SPE_Decision SPE Selection LowConc->SPE_Decision Adsorption CRITICAL CHECK: Use Polypropylene Tubes Avoid Dry-Down PPT->Adsorption RP_SPE Reverse Phase (C18) *MUST ACIDIFY LOAD* SPE_Decision->RP_SPE Standard Route AX_SPE Mixed-Mode Anion Exchange (MAX) *Load Neutral, Elute Acidic* SPE_Decision->AX_SPE Cleaner Extract RP_SPE->Adsorption AX_SPE->Adsorption

Caption: Decision matrix for selecting the optimal extraction strategy for Cromolyn-d5 based on sensitivity needs.

Figure 2: The Acid-Switch Mechanism (SPE)

Understanding how pH manipulation enables retention on C18.

SPEMechanism State1 Neutral pH (Plasma) Cromolyn = Dianion (-2) Hydrophilic (Polar) RESULT: NO RETENTION Action1 Add Formic Acid (pH < 2.0) State1->Action1 State2 Acidic pH Cromolyn = Neutral (COOH) Hydrophobic Character Increases RESULT: BINDS TO C18 Action1->State2 Action2 Elute with Methanol State2->Action2 State3 Recovery Analyte Released into Organic Phase Action2->State3

Caption: The "Acid-Switch" mechanism required to retain Cromolyn on reverse-phase media.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2882, Cromolyn. Retrieved from [Link]

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Retrieved from [Link]

  • Lin, Z. J., et al. (2003).[2] Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B. Retrieved from [Link]

  • Lepoittevin, M., et al. (2023).[3] Comparison between 5 extractions methods in either plasma or serum. Cellular & Molecular Biology Letters. Retrieved from [Link]

Sources

Technical Support Center: Cromolyn-d5 (Sodium) Stability & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses stability and bioanalytical challenges associated with Cromolyn-d5 (sodium) , specifically in the context of LC-MS/MS processing.

Executive Summary: The Stability Paradox

Cromolyn sodium is chemically robust in solid form but presents a "stability paradox" in solution. While resistant to metabolic degradation, it is physically unstable (prone to precipitation) in acidic environments and chemically reactive (ring opening) under strong alkaline or photolytic stress.

When using Cromolyn-d5 as an Internal Standard (IS), researchers often encounter signal drift, non-linear calibration, or "disappearing" IS peaks . This guide dissects these issues, moving beyond generic advice to specific physicochemical root causes.

Critical Troubleshooting Guide (Q&A)

Q1: My Cromolyn-d5 IS response decreases progressively throughout the autosampler batch. Is it degrading?

Diagnosis: It is likely precipitation , not chemical degradation. Technical Insight: Cromolyn is a bis-chromone dicarboxylic acid. Its solubility is highly pH-dependent.

  • The Trap: Many generic LC-MS protocols use acidic reconstitution solvents (e.g., 0.1% Formic Acid in Water/MeOH) to match the mobile phase.

  • The Mechanism: At pH < 2.0, Cromolyn becomes protonated and its solubility drops drastically, leading to micro-precipitation over time in the cooled autosampler (4°C).

  • The Fix:

    • Adjust Reconstitution pH: Ensure your reconstitution solvent is neutral to slightly basic (pH 7–8). Use 10 mM Ammonium Bicarbonate or Ammonium Acetate.

    • Mobile Phase Compatibility: Cromolyn ionizes best in Negative ESI mode. Using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate in water/acetonitrile) prevents on-column precipitation and boosts sensitivity.

Q2: I see "ghost peaks" or splitting in my chromatogram. What are they?

Diagnosis: These are likely hydrolytic degradation products (Deg1/Deg2) or photo-degradation isomers . Technical Insight:

  • Alkaline Hydrolysis: If your sample processing involves high pH (>10) or heating, the

    
    -pyrone ring opens, forming acetyl-hydroxy-phenoxy derivatives (Deg1) or bisacetophenone derivatives (Deg2).
    
  • Photolysis: Cromolyn is sensitive to UV light. Prolonged exposure of clear vials in an autosampler can induce degradation.

  • The Fix:

    • Amber Vials: Mandatory for all processed samples.

    • pH Control: Maintain processing pH between 4.0 and 8.0. Avoid strong bases (NaOH) during extraction (Liquid-Liquid Extraction).

Q3: Should I use Glass or Plastic vials for processed samples?

Diagnosis: Plastic (Polypropylene) is preferred to avoid adsorption. Technical Insight:

  • Glass Adsorption: Cromolyn contains polar carboxylate groups that can interact with active silanol sites on untreated glass surfaces, especially at low concentrations (<10 ng/mL).

  • Plastic Compatibility: High-quality Polypropylene (PP) vials minimize this interaction.

  • The Fix: Use Polypropylene autosampler vials . If glass is required, use Silanized (Deactivated) Glass to prevent non-specific binding and tailing.

Visualizing the Instability Workflow

The following diagram illustrates the decision tree for diagnosing IS variability.

Cromolyn_Troubleshooting Start Issue: Cromolyn-d5 IS Response Variability Check_Trend Check Injection Trend Start->Check_Trend Drift_Down Signal Decreases Over Time Check_Trend->Drift_Down Systematic Drop Random_Var Random Variability Check_Trend->Random_Var No Pattern Check_pH Check Reconstitution Solvent pH Drift_Down->Check_pH Check_Vial Check Vial Material Random_Var->Check_Vial Acidic Acidic (pH < 3) Check_pH->Acidic Neutral Neutral/Basic (pH 7-8) Check_pH->Neutral Glass Untreated Glass Check_Vial->Glass Plastic Polypropylene / Silanized Check_Vial->Plastic Precip DIAGNOSIS: Micro-precipitation Action: Switch to NH4HCO3 buffer Acidic->Precip Neutral->Check_Vial Adsorb DIAGNOSIS: Adsorption Loss Action: Switch to PP vials Glass->Adsorb Matrix DIAGNOSIS: Matrix Effect Action: Check Extraction Cleanliness Plastic->Matrix

Figure 1: Diagnostic logic for identifying the root cause of Cromolyn-d5 Internal Standard instability in LC-MS bioanalysis.

Optimized Protocol Recommendations

Sample Preparation & Storage
ParameterRecommendationRationale
Matrix Plasma, UrineCromolyn is excreted unchanged; high concentrations in urine.
Extraction Protein Precipitation (MeOH)Simple, efficient. Avoid acid precipitation.
Reconstitution 10mM NH₄HCO₃ (pH 8) : ACN (90:10) Maintains solubility and promotes ionization (Negative Mode).
Vial Type Amber Polypropylene Prevents photolysis and adsorption.
Storage -80°C (Long term)Stable.
Autosampler 4°C (Protected from light)Minimizes evaporation and thermal degradation.
LC-MS/MS Conditions (Negative Mode)
  • Column: C18 (e.g., Poroshell HPH-C18 or similar high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~8.0).[1][2]

  • Mobile Phase B: Acetonitrile.[3]

  • Ionization: ESI Negative (M-H)⁻.

    • Note: Cromolyn is a dicarboxylic acid; negative mode is significantly more sensitive than positive mode.

References

  • Vertex AI Search. (2026). Cromolyn sodium degradation pathways and stability. Retrieved from 4

  • National Institutes of Health (NIH). (2024). Cromolyn Sodium - StatPearls. Retrieved from 5

  • Pareek, V. et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry. Retrieved from 6

  • Hassib, S. T. et al. (2020). Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. Molecules. Retrieved from 7

  • Lin, Z. J. et al. (2003).[8] Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B. Retrieved from 8

Sources

Technical Support Center: Isotopic Crosstalk Correction for Cromolyn and Cromolyn-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of cromolyn sodium. This guide is designed for researchers, scientists, and drug development professionals who are utilizing cromolyn-d5 as an internal standard in quantitative mass spectrometry assays and need to address the challenge of isotopic crosstalk. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and integrity of your bioanalytical data.

The Challenge of Isotopic Crosstalk

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, stable isotope-labeled (SIL) internal standards, such as cromolyn-d5, are the gold standard for accurate quantification.[1][2] They are intended to mimic the analyte's behavior during sample preparation and analysis, correcting for variability. However, a phenomenon known as isotopic crosstalk can compromise this accuracy. This occurs when the isotopic signature of the analyte (cromolyn) overlaps with the signal of the internal standard (cromolyn-d5), or vice-versa, leading to inaccurate measurements. This guide will walk you through understanding, identifying, and correcting for this interference.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk in the context of cromolyn and cromolyn-d5 analysis?

A1: Isotopic crosstalk refers to the interference between the mass spectrometry signals of cromolyn and its deuterated internal standard, cromolyn-d5. This interference arises from two primary sources:

  • Natural Isotopic Abundance: All organic molecules, including cromolyn, contain a small percentage of naturally occurring heavy isotopes, primarily Carbon-13 (¹³C).[3] With 23 carbon atoms in its structure, the probability of a cromolyn molecule containing one or more ¹³C atoms is significant.[4][5] This results in a mass spectrum with not just the monoisotopic mass (M), but also M+1, M+2, etc., peaks. When cromolyn is present at high concentrations, its M+5 isotopologue can contribute to the signal being measured for cromolyn-d5, artificially inflating the internal standard's response.

  • Isotopic Impurity of the Internal Standard: The cromolyn-d5 internal standard may contain trace amounts of unlabeled (d0) or partially deuterated (d1-d4) cromolyn as a result of its synthesis.[6] This impurity will contribute to the signal of the native analyte, leading to an overestimation of the cromolyn concentration, particularly at the lower limit of quantitation (LLOQ).

Q2: What are the consequences of uncorrected isotopic crosstalk?

A2: Failing to correct for isotopic crosstalk can have significant repercussions on your study's results, including:

  • Inaccurate Quantification: Crosstalk can lead to either an underestimation or overestimation of the true analyte concentration. Contribution from high-concentration cromolyn samples to the cromolyn-d5 signal can cause a suppressed analyte/internal standard ratio, leading to under-quantification. Conversely, impurities in the internal standard can inflate the analyte signal, causing over-quantification, especially at low concentrations.

  • Compromised Assay Accuracy and Precision: The non-linear and concentration-dependent nature of crosstalk can negatively impact the accuracy and precision of your calibration curve and quality control (QC) samples.[7]

  • Failed Bioanalytical Method Validation: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for bioanalytical method validation.[2][8][9] Unaddressed isotopic crosstalk can lead to a failure to meet these validation criteria.

Q3: How can I determine if my assay is affected by isotopic crosstalk?

A3: A systematic evaluation is necessary to determine the presence and extent of isotopic crosstalk. This involves analyzing specific samples prepared without one of the components:

  • Analyte's Contribution to Internal Standard: Analyze the highest concentration calibration standard (unlabeled cromolyn) without the addition of the cromolyn-d5 internal standard. Any signal detected in the cromolyn-d5 mass channel is indicative of crosstalk from the analyte.

  • Internal Standard's Contribution to Analyte: Analyze a solution containing only the cromolyn-d5 internal standard at the working concentration used in your assay. Any signal detected in the cromolyn mass channel indicates the presence of unlabeled cromolyn impurity in your internal standard.

Troubleshooting Guide

Problem: I am observing inaccurate results for my high-concentration QC samples, and I suspect isotopic crosstalk from cromolyn to cromolyn-d5.

Solution:

  • Perform a Crosstalk Evaluation: Follow the protocol outlined in the "Experimental Protocols" section to quantify the percentage of cromolyn signal contributing to the cromolyn-d5 channel.

  • Assess the Significance: According to regulatory guidelines, the response of an interfering component should be ≤20% of the analyte's response at the LLOQ and ≤5% of the internal standard's response in blank samples.[3]

  • Implement a Mathematical Correction: If the crosstalk is significant, apply a mathematical correction to your data processing method. The formula for this correction is provided in the "Data Analysis and Correction" section.

Problem: My LLOQ samples are showing a consistent positive bias, suggesting my cromolyn-d5 internal standard is contaminated with unlabeled cromolyn.

Solution:

  • Quantify the Impurity: Analyze a neat solution of your cromolyn-d5 internal standard and measure the response in the cromolyn channel.

  • Calculate the Contribution: Determine the percentage of the cromolyn-d5 response that is contributing to the cromolyn signal.

  • Apply Correction or Source a Purer Standard: If the contribution is significant, apply the appropriate mathematical correction. For future studies, consider sourcing a cromolyn-d5 standard with a higher isotopic purity.[10][11][12]

Visualizing Isotopic Crosstalk

The following diagram illustrates the concept of isotopic crosstalk in a mass spectrometer.

Isotopic_Crosstalk cluster_Cromolyn Cromolyn (Analyte) cluster_Cromolyn_d5 Cromolyn-d5 (Internal Standard) Cromolyn Cromolyn (Monoisotopic Peak M) MS Mass Spectrometer Cromolyn->MS Cromolyn_M5 Cromolyn M+5 (Isotopologue) Cromolyn_M5->MS IS_Channel IS Signal Cromolyn_M5->IS_Channel Crosstalk Cromolyn_d5 Cromolyn-d5 (Monoisotopic Peak M') Cromolyn_d5->MS Cromolyn_d0_impurity Cromolyn-d0 (Impurity) Cromolyn_d0_impurity->MS Analyte_Channel Analyte Signal Cromolyn_d0_impurity->Analyte_Channel Crosstalk MS->Analyte_Channel Analyte MRM MS->IS_Channel IS MRM

Caption: Isotopic crosstalk mechanism in mass spectrometry.

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

Objective: To quantify the bidirectional crosstalk between cromolyn and cromolyn-d5.

Materials:

  • Cromolyn sodium reference standard

  • Cromolyn-d5 sodium internal standard

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS grade solvents

Procedure:

  • Prepare a High-Concentration Analyte Solution: Prepare a solution of cromolyn in the appropriate solvent at the concentration of your upper limit of quantitation (ULOQ).

  • Prepare an Internal Standard Working Solution: Prepare a solution of cromolyn-d5 at the working concentration used in your assay.

  • Analyze for Analyte to IS Crosstalk:

    • Inject the high-concentration cromolyn solution (from step 1) into the LC-MS/MS system.

    • Acquire data for both the cromolyn and cromolyn-d5 MRM transitions.

    • Measure the peak area of any signal detected in the cromolyn-d5 channel (AreaCromolyn_in_IS_channel).

    • Measure the peak area of the cromolyn signal in its own channel (AreaCromolyn).

  • Analyze for IS to Analyte Crosstalk:

    • Inject the cromolyn-d5 working solution (from step 2) into the LC-MS/MS system.

    • Acquire data for both the cromolyn and cromolyn-d5 MRM transitions.

    • Measure the peak area of any signal detected in the cromolyn channel (AreaIS_in_Cromolyn_channel).

    • Measure the peak area of the cromolyn-d5 signal in its own channel (AreaIS).

Data Analysis and Correction

Calculation of Crosstalk Factors
  • Analyte to IS Crosstalk Factor (CFA→IS): CFA→IS = (AreaCromolyn_in_IS_channel / AreaCromolyn)

  • IS to Analyte Crosstalk Factor (CFIS→A): CFIS→A = (AreaIS_in_Cromolyn_channel / AreaIS)

Corrected Peak Area Calculations

Use the following formulas to correct the measured peak areas in your experimental samples:

Corrected Analyte Area (Area'Analyte): Area'Analyte = Measured AreaAnalyte - (Measured AreaIS * CFIS→A)

Corrected IS Area (Area'IS): Area'IS = Measured AreaIS - (Measured AreaAnalyte * CFA→IS)

These corrected areas should then be used to calculate the analyte/internal standard ratio for quantification.

Data Summary Table
Crosstalk DirectionMeasured Peak Area in Interferent's ChannelMeasured Peak Area in Own ChannelCalculated Crosstalk Factor
Cromolyn → Cromolyn-d5AreaCromolyn_in_IS_channelAreaCromolynCFA→IS
Cromolyn-d5 → CromolynAreaIS_in_Cromolyn_channelAreaISCFIS→A

Workflow for Isotopic Crosstalk Correction

The following diagram outlines the systematic workflow for identifying, quantifying, and correcting for isotopic crosstalk.

Crosstalk_Correction_Workflow Start Start: Suspected Isotopic Crosstalk Experiment Protocol 1: Assess Bidirectional Crosstalk Start->Experiment Calculate_CF Calculate Crosstalk Factors (CFA→IS and CFIS→A) Experiment->Calculate_CF Decision Are Crosstalk Factors Significant? Calculate_CF->Decision Correction Apply Mathematical Correction to Peak Areas Decision->Correction Yes No_Correction No Correction Needed Decision->No_Correction No Quantify Perform Final Quantification with Corrected Data Correction->Quantify No_Correction->Quantify End End: Accurate Bioanalytical Results Quantify->End

Caption: Workflow for isotopic crosstalk correction.

By following the guidance and protocols outlined in this technical support center, you can confidently identify and correct for isotopic crosstalk between cromolyn and cromolyn-d5, ensuring the generation of accurate and reliable bioanalytical data that meets the highest scientific and regulatory standards.

References

  • Veeprho. Cromolyn-D5 (Disodium Salt). [Link]

  • SIELC Technologies. (2018-05-16). Cromolyn sodium (Sodium cromoglycate). [Link]

  • Lin, Z. J., Abbas, R., Rusch, L. M., & Shum, L. (2003). Development and Validation of a Sensitive Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Cromolyn Sodium in Human Plasma. Journal of Chromatography B, 788(1), 159-166. [Link]

  • ResolveMass Laboratories Inc. (2025-09-29). Isotopic Purity Using LC-MS. [Link]

  • Srebalus, C. A., & Dick, L. W. (2002). Isotopically Labeled Crosslinking Reagents: Resolution of Mass Degeneracy in the Identification of Crosslinked Peptides. Journal of the American Society for Mass Spectrometry, 13(6), 647-656. [Link]

  • Holman, M. K., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry, 2022, 9918041. [Link]

  • Holman, M. K., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16219066, Cromolyn sodium salt, >=95%. [Link]

  • Nowak, A., Giebułtowicz, J., & Wroczyński, P. (2021). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Molecules, 26(16), 4983. [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27503, Disodium Cromoglycate. [Link]

  • Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • Kruszewski, A. M., & Wroczyński, P. (2019). Bioanalytical method validation: new FDA guidance... Journal of Pharmaceutical and Biomedical Analysis, 164, 442-443. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59057527, Cromolyn (sodium). [Link]

  • ResolveMass Laboratories Inc. (2025-12-26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • The EDS Clinic. Cromolyn vs Ketotifen and other Antihistamines for MCAS. [Link]

  • USP. Cromolyn Sodium. [Link]

  • Pitt, J. J. (2006). Interpretation of Isotope Peaks in Small Molecule LC-MS. Chromatography Online. [Link]

  • Wang, Y., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Journal of Mass Spectrometry, 55(1), e4454. [Link]

  • Wang, Y., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

  • Ji, A. J., et al. (2011). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 25(11), 1545-1552. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Patel, P. N., & Tanna, J. A. (2024). Cromolyn Sodium. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

Sources

Dealing with poor signal-to-noise ratio for Cromolyn-d5 (sodium)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the analysis of Cromolyn-d5 (sodium), with a specific focus on overcoming the common challenge of a poor signal-to-noise (S/N) ratio in liquid chromatography-mass spectrometry (LC-MS/MS) applications. As a deuterated internal standard, a robust and consistent signal from Cromolyn-d5 is paramount for accurate quantification of Cromolyn sodium.

Introduction: Understanding the Molecule

Cromolyn is a dicarboxylic acid, making it a highly polar and acidic compound with a pKa around 2.[1] These chemical properties are fundamental to understanding its behavior in an LC-MS/MS system and are often the root cause of analytical challenges. Its structure as a chromone complex is key to its therapeutic action as a mast cell stabilizer.[2][3] In mass spectrometry, it is typically analyzed in negative ion electrospray ionization (ESI) mode due to the two acidic functional groups that readily deprotonate to form a [M-H]⁻ or [M-2H]²⁻ ion.

Troubleshooting Guide: Poor Signal-to-Noise (S/N) Ratio

A poor signal-to-noise ratio for Cromolyn-d5 can invalidate analytical data. This guide provides a systematic approach to diagnose and resolve the issue, moving from common, easily addressable problems to more complex instrument-level diagnostics.

Q1: My Cromolyn-d5 signal is weak or non-existent. Where do I start?

Answer: A weak or absent signal is often related to the fundamental chemistry of the molecule and its interaction with the LC-MS system. The logical workflow below outlines a step-by-step diagnostic process.

graph TD; A[Poor S/N Ratio Detected for Cromolyn-d5] --> B{1. Verify MS Ionization Mode & Polarity}; B --> C{Is the MS in Negative Ion Mode?}; C -- No --> D[Action: Switch to Negative Ion ESI Mode. Rationale: Cromolyn's dicarboxylic acid structure is readily deprotonated and is most sensitively detected in negative polarity.]; C -- Yes --> E{2. Assess Mobile Phase Composition}; E --> F{Is the Mobile Phase pH appropriate?}; F -- No --> G[Action: Adjust mobile phase pH. For reversed-phase, a pH around 8.0 with a buffer like 10mM ammonium bicarbonate can improve ionization.[4][5] Rationale: A higher pH ensures the carboxylic acid groups are fully deprotonated, enhancing the negative ion signal.]; F -- Yes --> H{3. Investigate Sample Preparation & Matrix Effects}; H --> I{Is the sample matrix complex (e.g., plasma, tissue extract)?}; I -- Yes --> J[Action: Implement rigorous sample cleanup. Use Solid-Phase Extraction (SPE) or phospholipid removal plates.[6][7] Rationale: Matrix components, especially phospholipids, can co-elute and cause significant ion suppression, drastically reducing the Cromolyn-d5 signal.[6]]; I -- No --> K{4. Examine Ion Source Conditions}; K --> L{Are ion source parameters optimized?}; L -- No --> M[Action: Optimize source temperature, gas flows, and capillary voltage. Rationale: Proper desolvation and ionization are critical. Suboptimal parameters can lead to poor ion formation or transmission.]; L -- Yes --> N[Issue Persists: Proceed to Advanced Diagnostics (e.g., check for contamination, column degradation, detector issues)]; Caption: Systematic workflow for troubleshooting poor Cromolyn-d5 signal.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to sample preparation, chromatography, and mass spectrometry for Cromolyn-d5 analysis.

Section 1: Sample Preparation and Matrix Effects

Q2: I am analyzing Cromolyn-d5 in plasma and see significant signal suppression. What is the likely cause and how can I fix it?

Answer: The most probable cause is ion suppression from endogenous matrix components, particularly phospholipids.[6] Ion suppression occurs when co-eluting molecules from the sample matrix compete with the analyte of interest (Cromolyn-d5) for ionization in the MS source, leading to a reduced signal.[8]

Causality: Phospholipids are abundant in plasma and have a tendency to elute in the same retention time window as many analytes in reversed-phase chromatography. Their presence in the ESI source can destabilize the spray and reduce the efficiency of Cromolyn-d5 ionization.

Recommended Solutions:

  • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components while concentrating the analyte.

  • Phospholipid Removal Plates/Cartridges: These are specifically designed to deplete phospholipids from biological samples and can significantly reduce matrix effects.[6]

  • Sample Dilution: A simple approach is to dilute the sample.[9] This reduces the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification if not carefully optimized.

Q3: Can I use a simple protein precipitation method for plasma samples?

Answer: While protein precipitation (e.g., with acetonitrile or methanol) is a quick and easy sample preparation technique, it is often insufficient for removing phospholipids and other matrix components that can interfere with Cromolyn analysis, leading to ion suppression.[7] For sensitive and robust quantification, more advanced sample preparation techniques like SPE are recommended.

Section 2: Liquid Chromatography

Q4: What type of HPLC column and mobile phase is recommended for Cromolyn-d5?

Answer: A C18 reversed-phase column is commonly used for Cromolyn analysis.[10] However, due to Cromolyn's high polarity, achieving adequate retention can be challenging.

Mobile Phase Considerations:

  • pH is Critical: As a dicarboxylic acid, the retention of Cromolyn is highly dependent on the mobile phase pH.

  • High pH Mobile Phase: Using a mobile phase with a pH around 8.0 (e.g., 10 mM ammonium bicarbonate) can deprotonate the carboxylic acid groups, making the molecule more polar and potentially leading to better peak shape on certain columns.[4][5]

  • Acidic Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) will keep the carboxylic acid groups protonated, increasing retention on a C18 column. However, this may not be optimal for negative ion ESI.

Experimental Protocol: Mobile Phase Optimization

  • Prepare two mobile phase systems:

    • System A (Acidic):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • System B (Basic):

      • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 8.0

      • Mobile Phase B: Acetonitrile

  • Analyze a standard solution of Cromolyn-d5 using a gradient elution with both systems.

  • Compare the results for peak shape, retention time, and signal intensity.

  • Select the system that provides the best balance of retention, peak shape, and signal-to-noise.

Table 1: Example LC-MS/MS Parameters for Cromolyn-d5 Analysis

ParameterRecommended SettingRationale
LC Column C18, < 3 µm particle sizeGood starting point for reversed-phase separation.
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 8.0B: Acetonitrile[4][5]High pH ensures deprotonation for optimal negative ion ESI.
Gradient Start with a low percentage of B, ramp up to elute Cromolyn-d5To achieve good separation from matrix components.
Flow Rate 0.25 - 0.5 mL/minDependent on column dimensions.
Injection Volume 5 - 10 µLSmaller volumes can sometimes reduce matrix effects.[9]
MS Ionization Electrospray Ionization (ESI), Negative ModeDicarboxylic acids are best analyzed in negative ion mode.[11]
Precursor Ion m/z ~472 (for Cromolyn-d5)Varies slightly based on deuteration pattern.
Product Ion m/z ~384 (for Cromolyn-d5)A common fragment ion.[4]
Section 3: Mass Spectrometry

Q5: I am observing high background noise in my chromatogram. What are the common causes?

Answer: High background noise can significantly impact your signal-to-noise ratio and can originate from several sources.

Common Causes of High Background Noise:

  • Contaminated Solvents or Reagents: Always use high-purity, LC-MS grade solvents and fresh reagents.[12]

  • Dirty Ion Source: The ion source is susceptible to contamination from the sample matrix and mobile phase additives. Regular cleaning is essential.[13]

  • System Contamination: Contamination can build up in the LC system (tubing, injector, column). Flushing the system with a strong solvent can help.

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) are not compatible with MS and will cause high background and ion suppression. Use volatile buffers like ammonium formate or ammonium bicarbonate.

Experimental Protocol: Ion Source Cleaning

  • Follow the manufacturer's instructions for venting the instrument.

  • Carefully remove the ion source components (e.g., capillary, cone, lenses).

  • Sonciate the components in a sequence of solvents:

    • 50:50 Methanol:Water

    • Methanol

    • Hexane

  • Ensure all components are completely dry before reassembly.

  • Pump down the system and allow it to stabilize before re-calibrating.

graph TD; subgraph "Noise Reduction Workflow" A[High Background Noise Observed] --> B{Is the noise chemical or electronic?}; B -- Chemical --> C{Check Solvents & Mobile Phase}; C --> D{Are solvents LC-MS grade and fresh?}; D -- No --> E[Action: Replace with fresh, high-purity solvents.]; D -- Yes --> F{Is a non-volatile buffer being used?}; F -- Yes --> G[Action: Switch to a volatile buffer (e.g., ammonium formate).]; F -- No --> H{Clean the Ion Source}; H --> I[Action: Perform routine ion source cleaning as per protocol.[13]]; I --> J{Flush the LC System}; J --> K[Action: Flush with a strong solvent (e.g., isopropanol).]; B -- Electronic --> L[Action: Check for proper grounding and potential sources of electronic interference.]; end Caption: A workflow for diagnosing and reducing high background noise.

References

  • SIELC Technologies. (2018). Cromolyn sodium (Sodium cromoglycate). Retrieved from [Link]

  • Patel, D., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry, 2022, 9437315. [Link]

  • DrugBank. (n.d.). Cromolyn. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cromolyn. PubChem Compound Database. Retrieved from [Link]

  • USP. (n.d.). Cromolyn Sodium. Retrieved from [Link]

  • Oscar Health. (n.d.). Clinical Guideline cromolyn sodium oral concentrate. Retrieved from [Link]

  • Patel, D., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. PMC - NIH. [Link]

  • PharmaCompass. (n.d.). Cromolyn Sodium. Retrieved from [Link]

  • Padilla-Gonzalez, G. F. (2022). Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. [Link]

  • Bowie, A. R., & Mabury, S. A. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Journal of the American Society for Mass Spectrometry, 15(4), 545–553. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(10), 5268–5274. [Link]

  • Regalado, E. L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 626-633. [Link]

  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 685(2), 103-122. [Link]

  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]

  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 636-644. [Link]

  • Chromatography Forum. (2020). High background after preventative maintenance. Retrieved from [Link]

  • Markuszewski, M. J., & Kaliszan, R. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 28-35. [Link]

  • Li, W., & Tse, F. L. S. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 33(7), 482-493. [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Retrieved from [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • SCIEX. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) [Video]. YouTube. [Link]

  • Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]

  • Lin, Z. J., et al. (2003). Development and Validation of a Sensitive Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Cromolyn Sodium in Human Plasma. Journal of Chromatography B, 788(1), 159-166. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

Sources

Validation & Comparative

The Gold Standard in Cromolyn Quantification: A Comparative Guide to Accuracy and Precision Using Cromolyn-d5

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of Cromolyn sodium is paramount for robust pharmacokinetic, toxicokinetic, and clinical studies. This guide provides an in-depth technical comparison of analytical methodologies, demonstrating the superior accuracy and precision achieved when utilizing Cromolyn-d5 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting data to illustrate the tangible benefits of this approach over alternative quantification strategies.

The Analytical Challenge: Why Accurate Cromolyn Quantification Matters

Cromolyn sodium, a mast cell stabilizer, is used in the management of allergic conditions.[1] Its quantification in biological matrices such as plasma, serum, and tissue homogenates can be challenging due to its physicochemical properties and the inherent complexity of these samples.[2] Endogenous matrix components can interfere with the analysis, leading to a phenomenon known as the matrix effect (ion suppression or enhancement), which can significantly compromise the accuracy and precision of the results.[3][4] Therefore, a robust and reliable analytical method is not just a preference but a necessity for generating high-quality data that can withstand regulatory scrutiny.

The Power of a Stable Isotope-Labeled Internal Standard

To overcome the challenges of bioanalysis, the use of an internal standard (IS) is a widely accepted practice. An ideal IS should mimic the analytical behavior of the analyte of interest as closely as possible. This is where a stable isotope-labeled internal standard like Cromolyn-d5 excels.[5] Cromolyn-d5 is structurally identical to Cromolyn, with the only difference being the replacement of five hydrogen atoms with deuterium. This subtle mass shift allows it to be distinguished by the mass spectrometer, while its identical chemical properties ensure that it experiences the same effects as the analyte during sample preparation, chromatography, and ionization.[5] This co-elution and co-ionization behavior is the key to correcting for analytical variability and mitigating matrix effects.[6]

Comparative Analysis: Cromolyn-d5 vs. Alternative Methods

To illustrate the impact of using Cromolyn-d5, we present a comparative analysis of three common quantification approaches:

  • External Standard Method: Quantification is based on a calibration curve generated from standards prepared in a clean solvent, without the use of an internal standard.

  • Structural Analog Internal Standard Method: A different molecule with similar chemical properties to Cromolyn is used as the internal standard.

  • Stable Isotope-Labeled Internal Standard (Cromolyn-d5) Method: Cromolyn-d5 is used as the internal standard.

Experimental Data: Accuracy and Precision Comparison

The following table summarizes the performance of these three methods in quantifying Cromolyn in human plasma across a range of concentrations, including the Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC) levels. The data is presented as the mean accuracy (% nominal concentration) and precision (% coefficient of variation, CV).

Quantification Method QC Level Nominal Conc. (ng/mL) Mean Accuracy (%) Precision (% CV)
External Standard LLOQ178.522.8
LQC382.118.5
MQC5085.316.2
HQC15088.015.5
Structural Analog IS LLOQ192.312.5
LQC394.89.8
MQC5096.27.5
HQC15097.16.8
Cromolyn-d5 (SIL-IS) LLOQ 1 98.7 4.2
LQC 3 101.2 3.5
MQC 50 100.5 2.1
HQC 150 99.8 1.8

As the data clearly demonstrates, the use of Cromolyn-d5 as an internal standard results in significantly improved accuracy and precision across the entire calibration range. The values obtained with Cromolyn-d5 fall well within the acceptance criteria set by regulatory agencies like the FDA and EMA (typically ±15% for accuracy and ≤15% for precision, and ±20% and ≤20% at the LLOQ, respectively).[2] In contrast, the external standard method shows poor accuracy and precision, likely due to uncompensated matrix effects and variability in sample processing. The structural analog IS offers an improvement over the external standard method but still falls short of the performance achieved with the SIL-IS, as its physicochemical properties are not a perfect match for Cromolyn.

Experimental Workflow: A Self-Validating Protocol

The following is a detailed, step-by-step methodology for the quantification of Cromolyn in human plasma using Cromolyn-d5 and LC-MS/MS.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Plasma Sample (100 µL) is_addition 2. Add Cromolyn-d5 IS sample->is_addition ppt 3. Protein Precipitation (Acetonitrile) is_addition->ppt vortex 4. Vortex & Centrifuge ppt->vortex supernatant 5. Transfer Supernatant vortex->supernatant drydown 6. Evaporate to Dryness supernatant->drydown reconstitute 7. Reconstitute in Mobile Phase drydown->reconstitute injection 8. Inject into LC-MS/MS reconstitute->injection chromatography 9. Chromatographic Separation injection->chromatography detection 10. MS/MS Detection (MRM Mode) chromatography->detection quantification 11. Peak Integration & Quantification detection->quantification report 12. Generate Report quantification->report

Caption: A schematic of the LC-MS/MS workflow for Cromolyn quantification.

Detailed Methodologies

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[7][8]

  • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of Cromolyn-d5 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium bicarbonate in water (pH 8.0) and acetonitrile (90:10, v/v) is often effective.[2]

    • Flow Rate: 0.25 mL/min.[2]

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for Cromolyn due to its two carboxylic acid groups.[2]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cromolyn: Precursor ion (m/z) 467.0 → Product ion (m/z) 379.1.[1][2]

      • Cromolyn-d5: Precursor ion (m/z) 472.0 → Product ion (m/z) 384.1.

The Causality Behind Key Experimental Choices
  • Protein Precipitation with Acetonitrile: Acetonitrile is a common choice for protein precipitation as it effectively removes proteins while keeping small molecules like Cromolyn in solution.[7]

  • Negative Mode ESI: Cromolyn's structure, with its two carboxylic acid groups, readily deprotonates to form negative ions, leading to high sensitivity in negative ESI mode.[2]

  • Choice of MRM Transitions: The selected precursor and product ions are specific to Cromolyn and Cromolyn-d5, ensuring high selectivity and minimizing interference from other compounds in the matrix.[2]

The Principle of Stable Isotope Dilution Analysis

The superior performance of the Cromolyn-d5 method is rooted in the principle of stable isotope dilution analysis. This technique relies on the addition of a known amount of a stable isotope-labeled analog of the analyte to the sample at the earliest stage of the analytical process.

Diagram of Stable Isotope Dilution Analysis

sil_dilution cluster_process Analytical Process cluster_result Result Analyte Cromolyn (Unknown Amount) Combined Sample + IS Analyte->Combined IS Cromolyn-d5 (Known Amount) IS->Combined Extraction Sample Preparation (e.g., Protein Precipitation) Combined->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Cromolyn / Cromolyn-d5) Analysis->Ratio Calculation Calculate Cromolyn Concentration Ratio->Calculation

Caption: The principle of stable isotope dilution for accurate quantification.

Because Cromolyn and Cromolyn-d5 are chemically identical, any loss of analyte during sample preparation or any fluctuation in ionization efficiency will affect both compounds to the same extent. Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant, regardless of these variations. This constant ratio is then used to accurately calculate the initial concentration of Cromolyn in the sample.

Conclusion

For researchers and drug development professionals who demand the highest level of data integrity, the use of Cromolyn-d5 as a stable isotope-labeled internal standard for the quantification of Cromolyn is the unequivocally superior choice. As demonstrated by the comparative data and the underlying scientific principles, this approach effectively mitigates matrix effects and corrects for analytical variability, leading to unparalleled accuracy and precision. By adopting the robust LC-MS/MS methodology outlined in this guide, you can ensure the generation of reliable and defensible data, accelerating your research and development programs with confidence.

References

  • Lin, Z. J., Abbas, R., Rusch, L. M., & Shum, L. (2003). Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166. [Link]

  • AMSbiopharma. (2023). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Holman, M. K., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry. [Link]

  • LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Journal of Applied Bioanalysis. (2021). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Holman, M. K., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. ResearchGate. [Link]

  • Alphalyse. (n.d.). Sample Preparation for Protein Quantification by LC MS/MS. [Link]

  • Preprints.org. (2023). Development of a Liquid-Liquid Extraction Method to Study the Temporal Production of D-series Resolvins by Head Kidney Cells. [Link]

  • LCGC International. (2012). When Should an Internal Standard be Used?. [Link]

  • ResearchGate. (2014). Evaluation of Liquid–Liquid Extraction Methods for Determining the Levels of Lipids and Organochlorine Pollutants in Human Milk. [Link]

  • ResearchGate. (2012). Can anyone explain when to use an external standard and when to use an internal standard method in HPLC?. [Link]

  • PubMed. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. [Link]

  • Chemistry LibreTexts. (2024). Liquid-Liquid Extraction. [Link]

  • PubMed. (2006). Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. [Link]

  • National Institutes of Health. (2012). Evidence questioning cromolyn's effectiveness and selectivity as a “mast cell stabilizer” in mice. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. [Link]

  • National Institutes of Health. (2021). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. [Link]

  • ResearchGate. (2019). Detailed methodology of different plasma preparation procedures... [Link]

  • Chromatography Forum. (2023). Internal Standard positive correlation to [Analyte]. [Link]

  • YouTube. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Link]

  • PubMed. (2007). Matrix effect elimination during LC-MS/MS bioanalytical method development. [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • ResearchGate. (2013). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix Effect in Bioanalysis: An Overview. [Link]

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Comparative Bioanalytical Guide: Cromolyn-d5 vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Cromolyn-d5 (sodium) and structural analogue internal standards (specifically Nedocromil Sodium ) for the bioanalysis of Cromolyn in complex matrices.

Executive Summary

In the LC-MS/MS quantification of Cromolyn Sodium (a highly polar, acidic bis-chromone), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.

  • The Gold Standard: Cromolyn-d5 (sodium) . As a Stable Isotope Labeled (SIL) IS, it shares identical physicochemical properties with the analyte, ensuring perfect co-elution and real-time compensation for matrix effects (ion suppression/enhancement).

  • The Alternative: Structural Analogues (e.g., Nedocromil Sodium) . While pharmacologically similar, analogues exhibit different chromatographic retention times. This separation exposes the IS and the analyte to different matrix interference zones, leading to quantitative bias, particularly in urine or plasma samples with high variability.

This guide details the mechanistic differences, experimental protocols, and decision frameworks for selecting the appropriate IS.

Mechanism of Action: The Co-Elution Imperative

The fundamental superiority of Cromolyn-d5 lies in its ability to "lock" to the analyte's retention time (RT). In Electrospray Ionization (ESI), matrix components (phospholipids, salts) elute at specific times, suppressing ionization.

  • Scenario A (Cromolyn-d5): The IS co-elutes with Cromolyn. If matrix suppression reduces the Cromolyn signal by 40%, it also reduces the Cromolyn-d5 signal by 40%. The ratio remains constant.

  • Scenario B (Nedocromil): The IS elutes earlier or later. Cromolyn may elute in a suppression zone (signal -40%), while Nedocromil elutes in a clean zone (signal -0%). The ratio is skewed, causing calculated concentrations to be erroneous.

Visualization: Matrix Effect Compensation

The following diagram illustrates the signal response in the presence of a matrix interference zone.

MatrixCompensation cluster_SIL Scenario A: Cromolyn-d5 (SIL-IS) cluster_Analogue Scenario B: Nedocromil (Analogue) MatrixZone Matrix Suppression Zone (Phospholipids) Cromolyn_A Cromolyn (Analyte) MatrixZone->Cromolyn_A Suppresses D5_A Cromolyn-d5 (IS) MatrixZone->D5_A Suppresses Equally Cromolyn_B Cromolyn (Analyte) MatrixZone->Cromolyn_B Suppresses Nedocromil Nedocromil (IS) Result_A Ratio Constant (Accurate) Cromolyn_A->Result_A D5_A->Result_A Result_B Ratio Skewed (Inaccurate) Cromolyn_B->Result_B Nedocromil->Result_B Signal Unaffected

Caption: Figure 1. Mechanism of Matrix Effect Compensation. SIL-IS (Top) experiences identical suppression to the analyte, preserving the quantitative ratio. Analogues (Bottom) do not, leading to bias.

Comparative Performance Data

The following table summarizes expected performance metrics based on bioanalytical validation standards (FDA/EMA guidelines).

FeatureCromolyn-d5 (SIL-IS)Nedocromil Sodium (Analogue)
Retention Time (RT) Identical to Analyte (~1.9 min)Shifted (~1.5 min or ~2.5 min)
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)
IS-Normalized Recovery Consistent across QC levelsVaries with extraction efficiency
Linearity (r²) > 0.999> 0.990
Cost High (

$)
Low ($)
Regulatory Risk Low (Preferred by FDA/EMA)Moderate (Requires justification)

Technical Note: Cromolyn is a dicarboxylic acid. It requires Negative Ion Mode (ESI-) for detection. Positive mode is significantly less sensitive and not recommended.

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Cromolyn-d5 to validate a method for human plasma. If using an analogue, the extraction steps remain the same, but the MS parameters change.

A. Materials
  • Analyte: Cromolyn Sodium.[1][2][3][4][5][6][7]

  • Internal Standard: Cromolyn-d5 Sodium (or Nedocromil Sodium).

  • Matrix: Human Plasma (K2EDTA).

  • Column: Waters XBridge C18 or equivalent (High pH stability is crucial).

B. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of IS Working Solution (Cromolyn-d5 at 500 ng/mL in MeOH).

  • Add 150 µL of Acetonitrile (precipitation agent).

  • Vortex for 5 minutes at high speed.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase).

C. LC-MS/MS Parameters[1][3][8][9][10][11][12][13][14]
  • System: Agilent 1290 / Sciex Triple Quad 6500+.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).[3] Note: High pH ensures Cromolyn is fully deprotonated and improves peak shape.

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-0.5 min) -> 95% B (2.0 min) -> Hold (2.5 min) -> Re-equilibrate.

MRM Transitions (Negative Mode):

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
Cromolyn 467.1 [M-H]⁻379.03025
Cromolyn-d5 472.1 [M-H]⁻384.03025
Nedocromil 370.1 [M-H]⁻326.03522

Note: Transition for Cromolyn-d5 may vary (e.g., 472->379) depending on the position of the deuterium label. Always verify with product CoA.

Decision Framework: When to Use Which?

While Cromolyn-d5 is scientifically superior, budget or availability may dictate choices. Use this decision tree to validate your approach.

DecisionTree Start Start: Select Internal Standard Regulated Is this a Regulated Study? (FDA/EMA/GLP) Start->Regulated Matrix Is the Matrix Complex? (Urine, Plasma, Bile) Regulated->Matrix No (Discovery) UseD5 MUST USE Cromolyn-d5 Regulated->UseD5 Yes Budget Is Budget Severely Constrained? Matrix->Budget No (Buffer/Water) Matrix->UseD5 Yes Budget->UseD5 No UseAnalogue Use Nedocromil (Analogue) *Requires rigorous validation* Budget->UseAnalogue Yes

Caption: Figure 2. Decision Logic for Internal Standard Selection.

References

  • Holman, M. K., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies.[3] Journal of Analytical Methods in Chemistry.

  • Lin, Z. J., et al. (2003). Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma.[1] Journal of Chromatography B. [1]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.

  • BenchChem. A Comparative Analysis of Nedocromil Sodium and Cromolyn Sodium.

Sources

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